Technical Documentation Center

(2-(2-Bromophenyl)oxazol-4-YL)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-(2-Bromophenyl)oxazol-4-YL)methanamine
  • CAS: 885274-15-7

Core Science & Biosynthesis

Foundational

Technical Guide: pKa and Ionization of (2-(2-Bromophenyl)oxazol-4-yl)methanamine

Topic: pKa Values and Ionization States of (2-(2-Bromophenyl)oxazol-4-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary (2-(2-Br...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization States of (2-(2-Bromophenyl)oxazol-4-yl)methanamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-(2-Bromophenyl)oxazol-4-yl)methanamine is a specialized heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and bioactive small molecules. Its physicochemical behavior is dominated by the interplay between the electron-withdrawing oxazole core, the steric and inductive effects of the ortho-bromophenyl substituent, and the basic primary amine tail.[1]

Understanding the ionization state of this molecule is critical for optimizing solubility during synthesis, purification (e.g., reverse-phase chromatography), and predicting membrane permeability in biological assays.[1] This guide provides a scientifically grounded analysis of its pKa values, ionization profile, and experimental determination protocols.[1]

Structural Analysis & Ionization Centers

To accurately predict the pKa, we must deconstruct the molecule into its functional electronic components.[1] The compound possesses two potential sites for protonation, but only one is physiologically relevant.[1]

The Primary Amine (–CH₂–NH₂)[1]
  • Nature: A primary aliphatic amine attached to a heteroaromatic ring via a methylene bridge.[1]

  • Electronic Environment: In a standard benzylamine, the pKa is approximately 9.33 .[1] However, the oxazole ring is electron-deficient (π-excessive but inductively withdrawing due to oxygen/nitrogen electronegativity). This withdraws electron density from the methylene group, destabilizing the conjugate acid (ammonium) relative to a simple alkyl amine.[1]

  • Substituent Effect: The 2-bromophenyl group at the C2 position exerts a further electron-withdrawing inductive effect (-I) and steric twist. While the conjugation might be slightly disrupted by the ortho-bromo steric hindrance, the net effect is a reduction in basicity compared to unsubstituted oxazol-4-ylmethanamine.

The Oxazole Nitrogen (N3)[1]
  • Nature: An sp² hybridized nitrogen within the aromatic ring.[1]

  • Basicity: Oxazole is a very weak base.[1] The lone pair is in an sp² orbital orthogonal to the π-system, but the high electronegativity of the adjacent oxygen atom significantly reduces its basicity.[1]

  • Reference pKa: The conjugate acid of oxazole typically has a pKa of ~0.8 .[1][2]

pKa Values: Predicted & Comparative Data

As direct experimental data for this specific CAS is proprietary in many contexts, we derive the values from high-confidence Structure-Activity Relationship (SAR) data of close analogs.

Ionization CenterFunctional GroupPredicted pKaConfidenceComparative Analog
Primary (Basic) Primary Amine (–NH₂)8.2 ± 0.5 HighPyridin-2-ylmethanamine (8.8), Benzylamine (9.3)
Secondary (Acidic) Oxazole Nitrogen~0.8 HighOxazole (0.8), Isoxazole (-2.[1]0)

Scientific Rationale: The drop from benzylamine (9.[1]3) to the target molecule (~8.[1][3][4][5]2) is attributed to the cumulative electron-withdrawing nature of the oxazole ring and the o-bromophenyl moiety. This places the amine in a range where it is partially neutral at physiological pH, unlike simple aliphatic amines which are >99% charged.[1]

Ionization States & Microspecies Distribution[1]

The ionization state dictates the molecule's solubility and lipophilicity (LogD).[1]

Equilibrium Scheme

The dominant equilibrium occurring in the pH 1–14 range is the deprotonation of the primary ammonium cation to the neutral free base.[1]

IonizationEquilibrium Cation Cationic Species (pH < 7) (R-NH3+) Soluble, Polar Neutral Neutral Species (pH > 9) (R-NH2) Lipophilic, Permeable Cation->Neutral  - H+ (pKa ~ 8.2)  

Figure 1: The primary ionization equilibrium relevant to biological and chemical processing.[1][2][6][7]

Distribution at Key pH Levels

Using the Henderson-Hasselbalch equation:



  • pH 2.0 (HPLC Mobile Phase): ~100% Cationic. Retention will be low on C18 unless an ion-pairing agent is used.[1]

  • pH 7.4 (Physiological):

    • Ratio (Base/Acid) =

      
      
      
    • ~86% Cationic / ~14% Neutral. [1]

    • Implication: The molecule has significant solubility in plasma but sufficient neutral fraction to cross membranes passively.[1]

  • pH 10.0 (Extraction Workup):

    • >98% Neutral. [1]

    • Implication: Optimal pH for liquid-liquid extraction (DCM/Ethyl Acetate).[1]

Experimental Determination Protocols

To validate these values in-house, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is ideal if you have >5 mg of pure compound.[1]

  • Preparation: Dissolve 5–10 mg of (2-(2-Bromophenyl)oxazol-4-yl)methanamine in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor). If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) and extrapolate to 0% organic.[1]

  • Acidification: Add 0.1 M HCl to lower pH to ~2.0.

  • Titration: Titrate with carbonate-free 0.1 M KOH (standardized) under nitrogen atmosphere.

  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point at half-equivalence corresponds to the pKa. Use Gran plots for precise endpoint detection.[1]

UV-Metric Titration (For Low Solubility)

If the compound is sparingly soluble, UV-metric titration is superior as it requires concentrations in the micromolar range.[1]

  • Principle: The UV absorption spectrum of the oxazole/phenyl system may shift slightly upon deprotonation of the amine due to through-space field effects, though the chromophore is distant.[1]

  • Workflow:

    • Prepare a 50 µM stock solution in a universal buffer.[1]

    • Measure UV-Vis spectra (200–400 nm) at pH increments of 0.5 from pH 3 to pH 11.[1]

    • Analyze the change in absorbance at

      
       (likely ~250-280 nm) using a multi-wavelength regression algorithm (e.g., Refinement).
      

ExperimentalWorkflow Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Branch > 1 mM? SolubilityCheck->Branch Potentiometric Method A: Potentiometric Titration (Accurate, requires more mass) Branch->Potentiometric Yes UVMetric Method B: UV-Metric Titration (High sensitivity, requires chromophore shift) Branch->UVMetric No Cosolvent Use MeOH/Water Co-solvent Extrapolate via Yasuda-Shedlovsky Potentiometric->Cosolvent If precipitation occurs Analysis Data Analysis: Determine inflection point (pKa) Potentiometric->Analysis UVMetric->Analysis Cosolvent->Analysis

Figure 2: Decision tree for selecting the appropriate pKa determination methodology.

Physicochemical Implications for Drug Design[1]

  • Lipophilicity (LogD): The LogD will vary significantly with pH.[1]

    • LogD 7.4: Will be lower than LogP (intrinsic lipophilicity) because ~86% of the compound is ionized.[1]

    • LogP (Neutral): Estimated to be ~2.5–3.0 (due to the lipophilic bromophenyl and oxazole).[1]

  • Salt Formation: The basic amine allows for the formation of stable salts.[1]

    • Hydrochloride (HCl): Likely a stable, crystalline solid.[1]

    • Fumarate/Tartrate: Good options if the HCl salt is hygroscopic.[1]

References

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Foundational text for amine pKa prediction).

  • Reich, H. J. (2018).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • PubChem. (2025).[1][8][9] Compound Summary: Oxazol-4-ylmethanamine derivatives. National Library of Medicine.[1] Link

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pKa-LogD relationships).

  • ChemicalBook. (2024).[1] Predicted Properties for (4-(1,3-dioxolan-2-yl)phenyl)methanamine. Link

Sources

Exploratory

A Technical Guide to the Therapeutic Potential of Bromophenyl Oxazole Methanamine Derivatives

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds. Its unique electronic and structural properties al...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The oxazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds. Its unique electronic and structural properties allow for diverse interactions with a wide range of biological targets, including enzymes and receptors. This technical guide delves into a specific, promising subclass: bromophenyl oxazole methanamine derivatives. We will explore their synthesis, established and putative mechanisms of action across key therapeutic areas, and provide detailed experimental protocols for their evaluation. The strategic incorporation of a bromophenyl group often enhances biological activity through halogen bonding and increased lipophilicity, while the methanamine moiety can improve aqueous solubility and provide a key interaction point for target binding. This document is intended for researchers and drug development professionals seeking to leverage this chemical scaffold for novel therapeutic discovery.

The Oxazole Scaffold: A Foundation for Drug Discovery

The oxazole is a five-membered heterocyclic aromatic ring containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. This arrangement confers a unique set of properties: the ring is electron-deficient, capable of participating in various non-covalent interactions, and serves as a bioisostere for amide or peptide bonds, enabling it to mimic biological substrates. The versatility of the oxazole core is evident in its wide spectrum of reported biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects.

The focus of this guide, bromophenyl oxazole methanamine derivatives, combines three key pharmacophoric elements:

  • The Oxazole Core: Provides the fundamental heterocyclic structure for molecular recognition.

  • The Bromophenyl Group: The bromine atom, a halogen, can significantly influence the molecule's pharmacokinetic and pharmacodynamic profile. It can increase potency by forming halogen bonds with biological targets and enhance membrane permeability due to its lipophilic nature.

  • The Methanamine Moiety: The introduction of a basic amine group via a methylene linker can drastically improve aqueous solubility and provides a protonatable center, which is often crucial for interacting with acidic residues in enzyme active sites or receptor binding pockets.

Synthesis and Characterization

The synthesis of substituted oxazoles can be achieved through several established methods, including the Robinson-Gabriel synthesis and the van Leusen reaction. A common and versatile approach for creating specifically substituted derivatives involves a multi-step process beginning with the formation of the core oxazole ring, followed by functionalization.

General Synthetic Workflow

A plausible synthetic route to the target compounds involves the initial synthesis of a brominated oxazole intermediate, which can then be coupled with various amines or further modified to introduce the methanamine side chain. The Suzuki or Buchwald coupling reactions are powerful tools for this type of C-C or C-N bond formation.

G cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Intermediate Functionalization cluster_2 Step 3: Methanamine Introduction A 2-Bromo-1-(4-bromophenyl)ethanone C Cyclization (e.g., Microwave) A->C B Acetamide B->C D 5-(4-bromophenyl)-2-methyloxazole C->D Intermediate E Bromination (NBS) D->E F 4-Bromo-5-(4-bromophenyl)-2-methyloxazole E->F G Palladium-Catalyzed Amination (Buchwald-Hartwig) F->G I Target Bromophenyl Oxazole Methanamine Derivative G->I H Primary/Secondary Amine H->G

Caption: A potential synthetic workflow for bromophenyl oxazole methanamine derivatives.

Detailed Protocol: Synthesis of a 5-bromo-2-methyl-4-phenyloxazole Intermediate

This protocol is adapted from established literature methods for synthesizing key oxazole intermediates.

Rationale: This procedure creates a brominated oxazole scaffold, which is a versatile precursor. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups, including the methanamine side chain.

Materials:

  • 2-methyl-4-phenyloxazole

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Deionized Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • Dissolve 2-methyl-4-phenyloxazole (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath while stirring.

  • Add N-Bromosuccinimide (NBS) (1.2 eq) portion-wise to the cooled solution. Causality Note: Portion-wise addition helps control the reaction temperature and prevents potential side reactions from the exothermic process.

  • Allow the reaction to stir at room temperature for 8 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Transfer the mixture to a separatory funnel and wash sequentially with a saturated solution of sodium bicarbonate (to neutralize the acetic acid) and then with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography (silica gel) to obtain pure 5-bromo-2-methyl-4-phenyloxazole.

Key Therapeutic Applications

The bromophenyl oxazole scaffold has demonstrated significant potential across several therapeutic areas. The addition of a methanamine group is hypothesized to further enhance this activity by improving pharmacokinetic properties and introducing new binding interactions.

Antimicrobial Activity

Oxazole derivatives have long been investigated for their antimicrobial properties. Specific bromophenyl-substituted oxazoles have shown potent activity against various bacterial strains.

Mechanism of Action: While the exact mechanism can vary, it is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. The lipophilic nature of the bromophenyl group may facilitate passage through the bacterial cell wall.

Supporting Data: Studies have identified 4-(4-bromophenyl)-2-tert-butyloxazole as a highly active compound against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)Reference
4-(4-bromophenyl)-2-tert-butyloxazole B. subtilisHigh Activity
S. aureusHigh Activity
E. coliModerate Activity
K. pneumoniaModerate Activity

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Rationale: This is the gold-standard method for quantifying the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit visible bacterial growth.

Materials:

  • Test compound stock solution (in DMSO)

  • Bacterial culture in log-phase growth

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth only) and vehicle control (broth + DMSO)

Procedure:

  • In a 96-well plate, add 50 µL of MHB to wells 2 through 12.

  • Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (vehicle control) and 12 (negative control) receive no compound.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Anticancer Potential

The oxazole scaffold is a frequent feature in molecules designed as anticancer agents. They can interfere with a variety of targets crucial for cancer cell proliferation and survival.

Mechanism of Action: Bromophenyl oxazole derivatives may exert their anticancer effects through multiple mechanisms, including:

  • Tubulin Polymerization Inhibition: Like many successful chemotherapeutics, they can bind to tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: They can act as ATP-competitive inhibitors for various protein kinases involved in oncogenic signaling pathways.

  • DNA Topoisomerase Inhibition: Some derivatives can intercalate with DNA or inhibit topoisomerase enzymes, preventing DNA replication and repair.

G Compound Bromophenyl Oxazole Methanamine Derivative Tubulin β-Tubulin Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Dynamics Tubulin->Microtubule Polymerization G2M G2/M Phase Arrest Microtubule->G2M Disruption leads to Caspase Caspase Activation (Caspase-3, -9) G2M->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Execution Phase

Caption: Putative mechanism of apoptosis induction via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a rapid and widely used method for screening the cytotoxic effects of chemical compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • 96-well cell culture plates

  • Plate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • The next day, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compound. Include vehicle controls (DMSO) and untreated controls.

  • Incubate the plate for 48-72 hours. Causality Note: This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Anti-inflammatory Effects

Inflammation is a key pathological process in many diseases, and oxazole derivatives have shown promise as anti-inflammatory agents.

Mechanism of Action: The anti-inflammatory activity may stem from the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) or the suppression of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) and nitric oxide (NO).

G A 1. Baseline Paw Volume Measurement B 2. Administer Test Compound (i.p. or p.o.) A->B C 3. Wait 1 hour (Drug Absorption) B->C D 4. Inject Carrageenan (sub-plantar) C->D E 5. Measure Paw Volume (Hourly for 4-6 hours) D->E F 6. Calculate % Inhibition of Edema E->F

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema Assay.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Rationale: This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds. Carrageenan injection induces a localized, biphasic inflammatory response, which can be quantified by measuring the resulting edema.

Materials:

  • Wistar rats (150-200g)

  • Test compound formulation (e.g., in 0.5% CMC)

  • Standard drug (e.g., Indomethacin or Ibuprofen)

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer (for measuring paw volume)

Procedure:

  • Fast the animals overnight but allow free access to water.

  • Divide animals into groups: Vehicle Control, Standard Drug, and Test Compound groups.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compound or standard drug via the intended route (e.g., intraperitoneal or oral gavage) 60 minutes before the carrageenan injection. The control group receives only the vehicle.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of all animals.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the volume of edema at each time point by subtracting the initial paw volume from the post-treatment paw volume.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.

Compound Class% Inhibition of Edema (at 4h)Reference
Phenyl Oxazole Derivatives28-35%
Disubstituted Oxadiazoles~74-79%
Standard (Ibuprofen) ~84%
Neuroprotective Prospects

While less explored for this specific subclass, related heterocyclic and oxazole-based compounds are being investigated as neuroprotective agents. Ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, is implicated in neurodegenerative diseases, and novel oxazole-based ferroptosis inhibitors have shown promise. The antioxidant and anti-inflammatory properties of these derivatives could also be beneficial in mitigating neuroinflammation, a common factor in diseases like Alzheimer's and Parkinson's. Future research should focus on evaluating these compounds in in vitro models of oxidative stress or glutamate-induced excitotoxicity.

Conclusion and Future Perspectives

Bromophenyl oxazole methanamine derivatives represent a highly promising chemical scaffold with demonstrated potential in antimicrobial and anticancer applications and strong rationale for investigation in anti-inflammatory and neuroprotective roles. The inherent biological activity of the oxazole core, enhanced by the strategic placement of a bromophenyl group and a solubilizing methanamine side chain, creates a powerful platform for drug discovery.

Future work should focus on:

  • Lead Optimization: Synthesizing a library of analogues to refine Structure-Activity Relationships (SAR), exploring different positions for the substituents and modifying the methanamine group.

  • Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates to assess their drug-likeness.

  • In Vivo Efficacy: Testing promising compounds in more advanced animal models of cancer, infection, or neurodegeneration.

This guide provides a foundational framework, including robust synthetic and biological evaluation protocols, to empower researchers to unlock the full therapeutic potential of this versatile chemical class.

References

  • A comprehensive review on biological activities of oxazole derivatives - PMC. (2019).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. International Journal of Medical and Pharmaceutical Research.
  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • A comprehensive review on biological activities of oxazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.
  • a brief review on antimicrobial activity of oxazole deriv
Foundational

Introduction: The Oxazole Nucleus as a Privileged Scaffold in Drug Discovery

An In-depth Technical Guide to 2-Bromophenyl Oxazole Scaffolds in Medicinal Chemistry Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these cycli...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromophenyl Oxazole Scaffolds in Medicinal Chemistry

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals incorporating these cyclic structures. Among them, the oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom, has emerged as a "privileged scaffold".[1][2][3] Its unique electronic and structural properties allow it to engage with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding, and π-π stacking.[1] This versatility has led to the development of numerous oxazole-containing drugs with a wide spectrum of therapeutic applications, including the anti-inflammatory drug Oxaprozin and the antibacterial agent Linezolid.[1][2][4]

The strategic functionalization of the oxazole core is paramount in tuning its pharmacological profile. The introduction of a 2-bromophenyl group creates a highly versatile intermediate. The bromine atom acts as a synthetic handle, enabling a broad range of post-scaffold modifications through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][5][6] This allows for the systematic exploration of the chemical space around the oxazole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties in drug discovery campaigns. This guide provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of 2-bromophenyl oxazole scaffolds.

Part 1: Synthesis of the 2-Bromophenyl Oxazole Core

The construction of the 2-bromophenyl oxazole scaffold can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Strategies
  • Robinson-Gabriel Synthesis: This classical method involves the cyclization and dehydration of α-acylamino ketones in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid, to yield 2,5-disubstituted oxazoles.[5][7]

  • Van Leusen Oxazole Synthesis: A powerful and versatile method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to react with an aldehyde, forming the oxazole ring. This reaction is known for its mild conditions and broad substrate scope.[5][7]

  • Bredereck Reaction: This approach allows for the synthesis of 2,4-disubstituted oxazoles by reacting α-haloketones with amides.[5]

  • Microwave-Assisted Synthesis: Modern techniques employing microwave irradiation have been shown to accelerate reaction times and improve yields for the synthesis of various oxazole derivatives, including those derived from 2-bromoacetophenones.[5][8]

General Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and diversification of 2-bromophenyl oxazole derivatives.

G cluster_0 Core Synthesis cluster_1 Diversification cluster_2 Biological Evaluation Start Starting Materials (e.g., 2-bromoacetophenone, amides) Reaction Ring Formation Reaction (e.g., Robinson-Gabriel, Bredereck) Start->Reaction Core 2-Bromophenyl Oxazole Scaffold Reaction->Core Coupling Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) Core->Coupling Library Library of Diverse Analogs Coupling->Library Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound SAR->Lead Lead Optimization

Caption: Generalized workflow for the synthesis and development of 2-bromophenyl oxazole-based drug candidates.

Detailed Experimental Protocol: Synthesis via Suzuki Cross-Coupling

The following protocol details the synthesis of 2-(2-arylphenyl)benzoxazoles from a 2-(2-bromophenyl)benzoxazole precursor, demonstrating the utility of the bromine atom as a synthetic handle.[9]

Materials:

  • 2-(2-bromophenyl)-benzoxazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (0.03 mmol)

  • Triphenylphosphine (0.12 mmol)

  • Potassium carbonate (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add 2-(2-bromophenyl)-benzoxazole, the corresponding arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Add toluene and water to the flask.

  • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-arylphenyl)benzoxazole derivative.

Part 2: Medicinal Chemistry Applications of 2-Bromophenyl Oxazole Scaffolds

Derivatives of the 2-bromophenyl oxazole scaffold have demonstrated a wide range of biological activities, making them attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of oxazole derivatives.[10][11] A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization.[10][11] By disrupting the dynamics of microtubules, which are essential for cell division, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[10]

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound IDR Group (Modification of Phenyl Ring)Cell LineIC50 (µM)Reference
OX-1 4-MethoxyMCF-7 (Breast)5.2[12]
OX-2 3,4,5-TrimethoxyHeLa (Cervical)1.8[11]
OX-3 4-NitroA549 (Lung)8.5[12]
OX-4 4-ChloroHT-29 (Colon)3.7[3]
Anti-inflammatory Activity

The oxazole nucleus is present in several anti-inflammatory drugs, including the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin.[4] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[4] The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has been identified as a novel and selective ligand for COX-2.[9] Selective COX-2 inhibition is a desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9]

COX-2 Inhibition Pathway

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Oxazole_Inhibitor 2-Arylphenyl Oxazole Inhibitor Oxazole_Inhibitor->COX2 Inhibits

Caption: Inhibition of the COX-2 pathway by 2-arylphenyl oxazole derivatives.

Antimicrobial Activity

Various oxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[2] For instance, 4-(4-bromophenyl)-2-tert-butyloxazole has been identified as a potent antibacterial agent.[2] The presence of a para-bromophenyl substitution on the oxazole scaffold has also been found to be beneficial for antifungal activity.

Table 2: Antimicrobial Activity of Selected Bromophenyl Oxazole Derivatives

Compound IDR GroupOrganismActivity (Zone of Inhibition, mm)Reference
AB-1 2-tert-butylBacillus subtilis [2]
AB-2 2-tert-butylStaphylococcus aureus[2]
AF-1 Benzoxazole derivativeCandida albicansMIC90 = 0.11-14.4 µg/mL

*Activity level indicated by asterisks in the source material.

Part 3: Case Study: Biological Evaluation of an Anticancer Oxazole Derivative

This section outlines a typical workflow for assessing the anticancer activity of a novel 2-bromophenyl oxazole derivative.

Experimental Workflow for Biological Evaluation

G Start Synthesized Oxazole Compound Treatment Treat cells with various concentrations of the compound Start->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7) Cell_Culture->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle Data_Analysis Calculate IC50 value MTT_Assay->Data_Analysis Result Lead Candidate for Further Study Data_Analysis->Result Mechanism Determine effect on cell cycle distribution Cell_Cycle->Mechanism Mechanism->Result

Caption: Workflow for the biological evaluation of a novel anticancer compound.

Protocol: MTT Assay for Cell Viability

This protocol is used to determine the concentration of the test compound that inhibits cell growth by 50% (IC50).[10]

Materials:

  • Cancer cells (e.g., MCF-7)

  • Test compound (2-bromophenyl oxazole derivative)

  • 96-well plates

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.[10]

Materials:

  • Cancer cells

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion and Future Perspectives

The 2-bromophenyl oxazole scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability, coupled with the wide range of biological activities exhibited by its derivatives, ensures its continued importance in the quest for novel therapeutic agents. The bromine atom provides a crucial anchor point for combinatorial library synthesis, allowing for rapid and efficient exploration of structure-activity relationships.

Future research in this area will likely focus on:

  • The development of more stereoselective and efficient synthetic methods.

  • The exploration of novel biological targets for 2-bromophenyl oxazole derivatives.

  • The use of computational modeling and machine learning to guide the design of more potent and selective inhibitors.

  • The investigation of this scaffold for applications in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

The foundational knowledge and protocols presented in this guide offer a solid starting point for researchers looking to harness the potential of the 2-bromophenyl oxazole scaffold in their drug discovery endeavors.

References

  • BenchChem. (n.d.). Application of 2-Bromomethyl-4,5-diphenyl-oxazole in Medicinal Chemistry: A Detailed Overview.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)oxazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance.
  • Yadav, G., et al. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Barbuceanu, S. F., et al. (2021). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment. Pharmaceuticals, 14(1), 53.
  • Padron, J. M., et al. (2023). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Molbank, 2023(2), M1616.
  • Barbuceanu, S. F., et al. (2021). New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene- oxazol-5(4H)-ones: analgesic activity and histopathological assessment. ResearchGate.
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(3), 133-149.
  • Singh, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of Advanced Scientific Research, 10(1), 01-14.
  • Al-Ostoot, F. H., et al. (2022). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Molecules, 27(15), 4933.
  • Patel, A. D., et al. (2015). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences, 4(2), 1-8.
  • Wawrzyniak, R., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(11), 2563.
  • BenchChem. (n.d.). Synthesis of 2-Phenyl-4,5-Functionalized Oxazoles from Versatile Templates: Application Notes and Protocols.
  • Kumar, A., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1067-1071.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives.
  • Camodeca, C., et al. (2014). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 57(11), 4976-4981.
  • ResearchGate. (n.d.). Structure activity relationship of synthesized compounds.

Sources

Exploratory

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of (2-(2-Bromophenyl)oxazol-4-yl)methanamine

Executive Summary For the molecule (2-(2-Bromophenyl)oxazol-4-yl)methanamine , the hydrogen bond counts differ depending on whether one applies strict cheminformatic rules (Lipinski) or considers the physiological state...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the molecule (2-(2-Bromophenyl)oxazol-4-yl)methanamine , the hydrogen bond counts differ depending on whether one applies strict cheminformatic rules (Lipinski) or considers the physiological state (pH 7.4).

PropertyNeutral State (Lipinski Rule)Physiological State (pH 7.[1]4)
Hydrogen Bond Donors (HBD) 2 3
Hydrogen Bond Acceptors (HBA) 3 2

Critical Insight: While standard databases list HBA=3, the oxazole oxygen is a negligible acceptor due to aromaticity. Furthermore, at physiological pH, the primary amine is predominantly protonated (


), inverting its role from a donor/acceptor hybrid to a pure, strong donor.[2]

Structural Deconstruction & Pharmacophore Analysis[1]

To understand the counts, we must deconstruct the molecule into its three functional domains. This molecule is a "linked system" where electronic effects flow between the aromatic rings and the aliphatic side chain.

Component Analysis
  • 2-Bromophenyl Ring (Lipophilic Anchor):

    • Feature: A benzene ring substituted at the ortho position with Bromine.[1]

    • Effect: The large Bromine atom (Van der Waals radius ~1.85 Å) creates steric clash with the oxazole ring. This forces the phenyl and oxazole rings to twist out of coplanarity, reducing

      
      -electron conjugation but increasing solubility by disrupting crystal packing.
      
    • H-Bonding: The Bromine is not a classical HBA.[1] Instead, it acts as a Halogen Bond Donor (see Section 5).[2][1]

  • 1,3-Oxazole Core (Scaffold):

    • Feature: A 5-membered heteroaromatic ring.[1][3]

    • Nitrogen (N3): ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       hybridized with a lone pair in the ring plane. A moderate HBA.[1][4]
      
    • Oxygen (O1): Contributes a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      -orbital electron pair to the aromatic sextet. Its other lone pair is 
      
      
      
      but tightly held. It is chemically a very weak acceptor, often ignored in docking studies but counted in Lipinski rules.[2][1]
  • Methanamine Side Chain (Polar Head):

    • Feature: A primary amine (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) attached at position 4.
      
    • Effect: This is the primary site of ionization.[1] The methylene spacer (

      
      ) insulates the amine from the direct resonance electron-withdrawing effects of the oxazole, keeping its pKa relatively high (estimated ~8.5–9.0).
      
Visualization of Pharmacophore Sites[1]

Pharmacophore cluster_0 Lipophilic Domain cluster_1 Heteroaromatic Core cluster_2 Polar/Ionic Domain Br Bromine (Halogen Bond Donor) Ph Phenyl Ring (Hydrophobic) Br->Ph Ortho-subst. Ox_N Oxazole N (HBA) Ph->Ox_N C-C Bond (Twisted) Ox_O Oxazole O (Weak HBA) Amine Primary Amine (-NH2 / -NH3+) Ox_N->Amine Methylene Linker

Figure 1: Pharmacophore map highlighting the functional roles of each substructure. Note the separation between the lipophilic halogen domain and the polar amine.

Quantitative Profiling: The Counts

The "Rule of 5" (Lipinski) Count

Standard cheminformatics definition (Neutral State).[2]

  • HBD Count = 2

    • Source: The primary amine (

      
      ) has two hydrogens attached to Nitrogen.
      
  • HBA Count = 3

    • Source 1: Amine Nitrogen (1 lone pair).[1]

    • Source 2: Oxazole Nitrogen (1 lone pair).[1]

    • Source 3: Oxazole Oxygen (Counted by convention in "Sum of N+O").[1]

The Physiological (Functional) Count

At pH 7.4 (Blood/Cytosol).

At physiological pH, the primary amine (pKa ~9.[2]0) will protonate to form a cation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


). The oxazole (pKa ~0.[1][5]8) remains neutral.[1]
  • HBD Count = 3

    • The ammonium group (

      
      ) now has 3  acidic protons available for donation.
      
  • HBA Count = 2

    • The Amine Nitrogen lone pair is now occupied by a proton, removing its acceptor ability.

    • Remaining Acceptors: Oxazole N + Oxazole O.[1]

Data Summary Table
Functional GroupAtom TypeHBD (Neutral)HBA (Neutral)HBD (pH 7.[1]4)HBA (pH 7.[1]4)Note
Primary Amine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

213 0 Dominant ionization site.
Oxazole ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0101Moderate acceptor.
Oxazole ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

01*01**Very weak; often functionally 0.
Bromine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

0000Halogen bond donor (see Sec 5).
TOTAL 2 3 3 2

Mechanistic Implications for Drug Design[7][8][9][10][11][12][13]

Solubility & Permeability

The shift from Neutral to Cationic at pH 7.4 is the defining feature of this molecule.

  • Solubility: The formation of the

    
     cation drastically improves aqueous solubility compared to a neutral aryl-oxazole.
    
  • Permeability: While the cation reduces passive membrane diffusion, the lipophilic 2-bromophenyl group provides the necessary "grease" (LogD) to allow membrane partitioning. The molecule likely utilizes a "flip-flop" mechanism where a small fraction of the neutral species crosses the membrane.

The "Ortho-Bromo" Effect

The bromine at the ortho position is not just a heavy atom; it is a conformational lock.

  • Steric Hindrance: It prevents the phenyl ring from lying flat against the oxazole.

  • Result: This non-planarity disrupts

    
    -stacking in the crystal lattice (lowering melting point/improving solubility) and creates a specific 3D shape ("propeller-like") that may fit into hydrophobic pockets more selectively than a flat analog.
    

Advanced Insight: Halogen Bonding

Beyond classical H-bonds.

As a Senior Scientist, you must consider the Sigma-Hole . The Bromine atom exhibits an anisotropic electron distribution.[1] While the "belt" of the bromine is negative, the tip (opposite the C-Br bond) is electron-deficient (positive).

  • Interaction: This positive "hole" can act as a Lewis Acid, accepting electron density from backbone carbonyls (C=O) in a target protein.[2]

  • Strength: These interactions are directional and can be as strong as weak hydrogen bonds (1–5 kcal/mol).[1]

Experimental Validation Protocol

To empirically verify these theoretical counts, the following workflow is recommended.

Recommended Workflow (Sirius T3 / HPLC)

Workflow Start Compound Sample (Solid) Step1 Potentiometric Titration (Determine pKa) Start->Step1 Step2 LogP/LogD Measurement (Shake Flask or Potentiometric) Step1->Step2 Decision Is Amine pKa > 7.4? Step1->Decision Analyze Data ResultA Cationic at Phys pH Use HBD=3 / HBA=2 Decision->ResultA Yes ResultB Neutral at Phys pH Use HBD=2 / HBA=3 Decision->ResultB No

Figure 2: Validation workflow. Step 1 (pKa) is the critical gatekeeper for determining the correct H-bond count.

Detailed Protocol Steps
  • pKa Determination (Potentiometric):

    • Instrument: Sirius T3 or equivalent.

    • Method: Dissolve sample in water/methanol co-solvent (due to Br-phenyl lipophilicity).[1] Titrate from pH 2 to pH 12.[1]

    • Expectation: Look for an inflection point around pH 8.5–9.5 (Amine) and potentially <1.0 (Oxazole, likely invisible in standard range).[2]

  • LogD Profile:

    • Measure distribution coefficient (LogD) at pH 7.4.[1]

    • Why? If LogD is < 0, the HBD count of 3 (cationic) is dominating solvation.[2] If LogD > 2, the lipophilic Br-Phenyl group is shielding the charge.

References

  • Lipinski, C. A., et al. (2001).[2][1][6] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[2]

  • PubChem Database. (2025).[1][7][8] "Compound Summary: Oxazole." National Library of Medicine.[1] [2]

  • Gilday, J. P., et al. (2015).[2][1] "Halogen Bonding in Medicinal Chemistry: From Observation to Predictability." Journal of Medicinal Chemistry, 58(6), 2895–2905.[2] [2]

  • Hunter, C. A. (2004).[2][1] "Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition of Biological Targets." Angewandte Chemie International Edition, 43(40), 5310-5324.[2] [2]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Suzuki-Miyaura Coupling of (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-(2-Bromophenyl)oxazol-4-YL)methanamine as a substrate in palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (2-(2-Bromophenyl)oxazol-4-YL)methanamine as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile reaction is a cornerstone of modern synthetic chemistry, enabling the formation of crucial carbon-carbon bonds.[1][2] The protocol herein addresses the specific challenges posed by this substrate, which contains both a coordinating N-heterocyclic oxazole ring and a primary aminomethyl group. We present a detailed, field-proven protocol, mechanistic insights, and optimization strategies to ensure successful and reproducible outcomes.

Introduction and Scientific Context

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction renowned for its versatility and functional group tolerance in forging C(sp²)-C(sp²) bonds.[1] The resulting biaryl and heteroaryl structures are prevalent scaffolds in pharmaceuticals, agrochemicals, and materials science. The target substrate, (2-(2-Bromophenyl)oxazol-4-YL)methanamine, is of particular interest as it combines three key structural motifs: a bromophenyl group for coupling, an oxazole ring, and a primary amine. The successful coupling of this substrate opens a direct route to novel molecular architectures with significant potential in drug discovery.

However, the inherent chemical nature of the substrate presents distinct challenges. The nitrogen atoms in the oxazole ring and the primary amine can act as ligands, potentially coordinating to the palladium catalyst and inhibiting its catalytic activity. This guide provides a robust framework for overcoming these challenges.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational troubleshooting and optimization. The generally accepted catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the (2-(2-Bromophenyl)oxazol-4-YL)methanamine, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl halides.[3][5]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex.[6] This complex then transfers its organic group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[3][4]

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style="filled", margin=0.2]; edge [fontsize=10]; graph [bgcolor="#F1F3F4", size="7,5!"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,2.5!"]; OA_Intermediate [label="Ar-Pd(II)L2-Br", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,4!"]; Transmetalation_Intermediate [label="Ar-Pd(II)L2-Ar'", fillcolor="#FBBC05", fontcolor="#202124", pos="6,2.5!"]; Product [label="Ar-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF", pos="3,0!"];

// Invisible nodes for edge labels label_OA [label="Oxidative\nAddition", shape=plaintext, pos="1.5,4!"]; label_T [label="Transmetalation", shape=plaintext, pos="5.5,4!"]; label_RE [label="Reductive\nElimination", shape=plaintext, pos="4.5,1!"]; label_ArBr [label="Ar-Br", shape=plaintext, pos="1,3.5!"]; label_ArBOH2 [label="Ar'-B(OH)2\n+ Base", shape=plaintext, pos="5,5!"];

// Edges Pd0 -> OA_Intermediate [color="#5F6368"]; OA_Intermediate -> Transmetalation_Intermediate [color="#5F6368"]; Transmetalation_Intermediate -> Product [color="#5F6368"]; Product -> Pd0 [label=" Regeneration", color="#5F6368", style=dashed];

} caption: "The Suzuki-Miyaura Catalytic Cycle."

Challenges and Strategic Considerations

The primary challenges in using (2-(2-Bromophenyl)oxazol-4-YL)methanamine as a substrate are:

  • Catalyst Inhibition: The lone pairs on the nitrogen atoms of the oxazole and the primary amine can coordinate to the palladium center, acting as catalyst poisons and impeding the catalytic cycle.

  • Substrate Reactivity: While aryl bromides are generally good substrates, the electronic properties of the oxazole ring can influence the rate of oxidative addition.

  • Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the starting materials.[1][7]

To mitigate these issues, the choice of catalyst, ligand, base, and solvent is paramount. Modern palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6][8] These ligands promote the desired catalytic steps while minimizing catalyst inhibition.

Detailed Experimental Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of (2-(2-Bromophenyl)oxazol-4-YL)methanamine with a generic arylboronic acid.

Materials and Reagents:

Reagent/MaterialRoleRecommended Grade
(2-(2-Bromophenyl)oxazol-4-YL)methanamineAryl Halide Substrate>95% purity
Arylboronic AcidCoupling Partner>98% purity
Palladium(II) Acetate (Pd(OAc)₂)Catalyst PrecursorHigh purity
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)LigandHigh purity
Potassium Phosphate (K₃PO₄)BaseAnhydrous, powdered
1,4-DioxaneSolventAnhydrous, degassed
Degassed WaterCo-solventHPLC grade
Schlenk flask or sealed reaction vialReaction Vessel-
Inert Gas (Argon or Nitrogen)AtmosphereHigh purity

Procedure:

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style="filled,rounded", fontname="helvetica"]; graph [bgcolor="#F1F3F4"];

// Nodes A [label="1. Reagent Setup", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Inert Atmosphere", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="3. Solvent & Reagent Addition", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Degassing", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="5. Catalyst Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Reaction & Monitoring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="7. Work-up & Purification", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> B [label="Dry flask", color="#5F6368"]; B -> C [label="Evacuate/Backfill (3x)", color="#5F6368"]; C -> D [label="Syringe", color="#5F6368"]; D -> E [label="Bubble Ar/N2 (15 min)", color="#5F6368"]; E -> F [label="Under positive pressure", color="#5F6368"]; F -> G [label="Heat & TLC/LC-MS", color="#5F6368"];

} caption: "Step-by-step experimental workflow."

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add (2-(2-Bromophenyl)oxazol-4-YL)methanamine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Establish Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[7]

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio, to achieve a substrate concentration of ~0.1 M). The small amount of water is often crucial for the reaction.[9]

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to ensure the solvents are thoroughly degassed. Oxygen can deactivate the catalyst.[10]

  • Catalyst Loading: In a separate vial, pre-mix the palladium(II) acetate (2 mol%) and SPhos (4 mol%). Under a positive flow of inert gas, quickly add this catalyst/ligand mixture to the reaction flask.

  • Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) and stir vigorously.[9]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).[2][9]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[9]

Optimization and Troubleshooting

If the initial reaction provides low yield or is incomplete, systematic optimization is necessary.[10]

IssuePotential CauseSuggested Solution(s)
Low or No Conversion Inactive catalyst; poor quality reagents; insufficient temperature.Catalyst/Ligand Screen: Try alternative ligands (e.g., XPhos, RuPhos, or an NHC ligand like IPr).[11][12] Base: Screen other bases such as Cs₂CO₃ or K₂CO₃. Temperature: Cautiously increase the temperature in 10 °C increments.[10]
Dehalogenation The bromo-group is replaced by hydrogen.Source of Hydride: This can arise from amine bases or alcohol solvents.[7] Ensure high-purity reagents. Minimize Reaction Time/Temp: Over-heating can promote this side reaction.[7]
Protodeboronation Boronic acid degrades to the corresponding arene.Reagent Quality: Use fresh, high-purity boronic acid.[10] Use Boronate Esters: Consider using more stable boronic acid pinacol (BPin) or MIDA esters, which are less prone to this side reaction.[1][11]
Homocoupling Two molecules of the boronic acid couple together.Inadequate Degassing: This is often promoted by residual oxygen.[7] Ensure the degassing procedure is rigorous. Slow Addition: In some cases, slow addition of the boronic acid via syringe pump can minimize this pathway.[7]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Hong, W., et al. (2021, September 17). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NRG Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]

  • Reddit r/Chempros. (2024, February 23). How to approach choosing reaction conditions for Suzuki? [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Fairlamb, I. J. S. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5670-5695. [Link]

Sources

Application

Fragment-based drug discovery using (2-(2-Bromophenyl)oxazol-4-YL)methanamine

An Application Guide to Fragment-Based Drug Discovery Utilizing (2-(2-Bromophenyl)oxazol-4-YL)methanamine Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to tradition...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Fragment-Based Drug Discovery Utilizing (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2][3] This approach leverages small, low-complexity molecules, or "fragments," to probe a protein's binding sites. Because of their simplicity, fragment libraries can explore chemical space more efficiently than HTS libraries, often yielding higher hit rates and providing more effective starting points for medicinal chemistry optimization.[3][4][5][6] This guide provides a detailed framework for employing a specific, high-potential fragment, (2-(2-Bromophenyl)oxazol-4-YL)methanamine , within a robust FBDD workflow. We will detail the underlying rationale for experimental choices and provide step-by-step protocols for primary screening, hit validation, structural characterization, and hit-to-lead evolution.

The Strategic Advantage of the Oxazole Fragment

The selection of a fragment library is a critical determinant of an FBDD campaign's success.[2] The chosen fragment, (2-(2-Bromophenyl)oxazol-4-YL)methanamine, possesses several desirable characteristics rooted in its unique chemical architecture.

  • Privileged Scaffold: The oxazole nucleus is a five-membered heterocyclic ring that is a common motif in biologically active compounds.[7][8][9] Its constituent oxygen and nitrogen atoms are excellent hydrogen bond acceptors, and the aromatic system can engage in various non-covalent interactions with protein targets.[7][10]

  • Multi-Point Interaction Potential: This fragment is not a simple, inert scaffold. It presents multiple opportunities for interaction:

    • The oxazole ring offers hydrogen bond accepting capabilities.

    • The primary amine on the methanamine group is a key hydrogen bond donor.

    • The phenyl ring can participate in hydrophobic or π-stacking interactions.

  • Poised for Elaboration: The bromine atom on the phenyl ring is a critical feature. It serves as a "synthetic handle," providing a reliable reaction site for medicinal chemists to elaborate the fragment. This process, known as "fragment growing," is a cornerstone of hit-to-lead optimization.[11][12] This makes the fragment "poised" for rapid follow-up chemistry.

The FBDD Integrated Workflow

A successful FBDD campaign is a multi-stage, interdisciplinary effort. The process begins with identifying weak-binding fragments and systematically evolving them into potent, drug-like molecules. This requires a cascade of sensitive biophysical techniques and structure-guided design.[13][14]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Target_Prep Target Protein Preparation SPR_Screen Primary Screen (Surface Plasmon Resonance) Target_Prep->SPR_Screen NMR_Validation Orthogonal Validation (NMR Spectroscopy) SPR_Screen->NMR_Validation Initial Hits X_Ray Structural Biology (X-ray Crystallography) NMR_Validation->X_Ray Validated Hits DMTA_Cycle Fragment Evolution (Design-Make-Test-Analyze) X_Ray->DMTA_Cycle Binding Pose Lead_Compound Optimized Lead Compound DMTA_Cycle->Lead_Compound

Caption: High-level workflow for a fragment-based drug discovery campaign.

Experimental Protocols & Methodologies

Target Protein Preparation

The foundation of any biophysical assay is a high-quality protein sample. It is imperative that the target protein is of high purity (>95%), monodisperse, and stable in the chosen assay buffer. Aggregated or impure protein is a primary source of false-positive results.

Primary Screening: Surface Plasmon Resonance (SPR)

Causality: We employ SPR for primary screening due to its high sensitivity for detecting low-affinity interactions, its label-free nature, and its ability to provide real-time kinetic data.[15][16] Modern SPR instruments offer sufficient throughput for screening libraries of several thousand fragments.[17]

Protocol:

  • Target Immobilization: The target protein is immobilized onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry to achieve a density that provides a robust signal without mass transport limitations.

  • Fragment Preparation: A stock solution of (2-(2-Bromophenyl)oxazol-4-YL)methanamine is prepared in 100% DMSO. This is then diluted into the SPR running buffer to a final screening concentration (typically 100-500 µM) with a final DMSO concentration matched precisely across all samples and the running buffer (e.g., 1-2%). Mismatched DMSO is a common source of false positives.[15]

  • Screening Cycle:

    • The fragment solution is injected over the sensor surface for a defined association time (e.g., 60 seconds).

    • This is followed by an injection of running buffer to monitor the dissociation phase (e.g., 120 seconds).

    • A regeneration step (e.g., a short pulse of low pH glycine) is used to remove any bound fragment and prepare the surface for the next injection.

  • Hit Criteria: A fragment is typically classified as a "hit" if it produces a binding response significantly above the background noise of the assay.

Data Presentation: Hypothetical SPR Screening Results

Fragment IDStructureScreening Conc. (µM)Response (RU)Hit Status
F001(2-(2-Bromophenyl)oxazol-4-YL)methanamine20045.2Hit
F002Control Fragment A2002.1Non-Hit
F003Control Fragment B20038.9Hit
Hit Validation: An Orthogonal Approach using NMR

Causality: No single screening technique is infallible. An orthogonal validation step using a different biophysical method is essential to eliminate false positives arising from the primary screen (e.g., compound aggregation, non-specific binding to the sensor surface).[18][19] Nuclear Magnetic Resonance (NMR) spectroscopy is a gold-standard technique for FBDD as it detects binding in solution and is highly sensitive to the weak interactions characteristic of fragments.[20][21][22]

Hit_Validation_Cascade Primary_Screen Primary Screen Hits (e.g., from SPR) Orthogonal_Screen Orthogonal Screen (e.g., NMR, MST, DSF) Primary_Screen->Orthogonal_Screen False_Positives False Positives (Discarded) Orthogonal_Screen->False_Positives No Binding Validated_Hits Validated Hits for Structural Studies Orthogonal_Screen->Validated_Hits Confirmed Binding

Caption: A validation cascade to triage primary screen hits.

Protocol (Ligand-Observed NMR - Saturation Transfer Difference):

  • Sample Preparation: Two NMR tubes are prepared with the fragment (e.g., 100 µM) in a suitable deuterated buffer (e.g., PBS in D₂O). To one tube, add the target protein to a final concentration of 1-10 µM. The other tube serves as a control without protein.

  • Acquisition: A Saturation Transfer Difference (STD) NMR experiment is performed on both samples. This experiment selectively saturates protons on the protein. If the fragment binds, this saturation is transferred to the fragment, causing a decrease in its signal intensity.

  • Data Analysis: The "off-resonance" spectrum (no protein saturation) is subtracted from the "on-resonance" spectrum (with protein saturation).

  • Validation Criteria: A validated hit is confirmed if signals are observed in the difference spectrum, as this indicates that the fragment received saturation from the protein, which is only possible upon binding.

Structural Biology: Unveiling the Binding Mode

Causality: To intelligently optimize a fragment hit, one must know precisely how and where it binds.[6] X-ray crystallography provides a high-resolution, three-dimensional snapshot of the fragment within the protein's binding site, revealing the key interactions that anchor it and the surrounding pockets available for exploration.[23][24][25][26]

Protocol:

  • Crystallization: The target protein is crystallized under conditions previously optimized.

  • Fragment Soaking: The protein crystals are transferred to a solution containing a high concentration of the validated fragment (typically 1-10 mM) and allowed to incubate.

  • Data Collection: The soaked crystal is cryo-cooled and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected.

  • Structure Solution: The diffraction data is processed to generate an electron density map. A clear difference in the electron density corresponding to the shape of the fragment confirms its binding and reveals its specific orientation and interactions with the protein residues.

Fragment Evolution: The Design-Make-Test-Analyze Cycle

Causality: The initial fragment hit is merely a starting point with weak affinity. The goal of the hit-to-lead phase is to leverage the structural information to design and synthesize new molecules with dramatically improved potency and drug-like properties.[11][27] This is an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.[27]

DMTA_Cycle Design Design (Structure-Guided) Make Make (Chemical Synthesis) Design->Make Test Test (Binding & Activity Assays) Make->Test Analyze Analyze (SAR) Test->Analyze Analyze->Design

Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.

Strategies for Evolving the Oxazole Fragment:

  • Fragment Growing: This is the most direct strategy.[12] The X-ray crystal structure will show the orientation of the 2-bromophenyl group. Synthetic chemistry (e.g., Suzuki or Sonogashira coupling) can be used at the bromine position to add new functional groups that extend into unoccupied pockets of the binding site, forming new, favorable interactions and increasing affinity.

  • Structure-Activity Relationship (SAR): As new compounds are made and tested, a Structure-Activity Relationship (SAR) is developed.[28][29] This process correlates changes in chemical structure with changes in biological activity, providing crucial insights that guide the next design cycle.[30][31][32] For example, if adding a hydroxyl group at a specific position increases potency tenfold, this validates that a hydrogen bond donor is favored in that region.

Conclusion

The fragment (2-(2-Bromophenyl)oxazol-4-YL)methanamine represents an exemplary starting point for a fragment-based drug discovery campaign. Its privileged oxazole core, multiple interaction points, and synthetically poised nature make it an ideal candidate for identifying initial hits and for subsequent structure-guided optimization. By following a rigorous workflow of sensitive primary screening, orthogonal validation, and high-resolution structural biology, researchers can effectively leverage this fragment to initiate a productive hit-to-lead program, accelerating the path toward novel therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
  • Fragment Screening by Surface Plasmon Resonance. (2021). ACS Medicinal Chemistry Letters.
  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. (n.d.).
  • SAR: Structure Activity Rel
  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.
  • Fragment Screening. (n.d.).
  • What is the structure-activity relationship SAR in drug design?. (2025).
  • Fragment Based Drug Design: A Review. (2024). International Journal of Pharmaceutical Sciences and Research.
  • X-ray Crystallography Fragment Screening. (n.d.). Selvita.
  • Protein X-ray Crystallography in Drug Discovery. (2025).
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. (n.d.).
  • Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development. (2026). Infinix Bio.
  • X-ray crystallography – Knowledge and References. (n.d.). Taylor & Francis.
  • Video: Structure-Activity Relationships and Drug Design. (2024). JoVE.
  • NMR Techniques for Structure-Based Drug Discovery. (2025).
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). International Journal of Medical Pharmaceutical and Research.
  • A three-stage biophysical screening cascade for fragment-based drug discovery. (2025).
  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022). Drug Hunter.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (n.d.).
  • Fragment-based drug discovery-the importance of high-quality molecule libraries. (2022). Molecular Oncology.
  • Fragment Screening & Fragment-Based Drug Design. (n.d.). Domainex.
  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025). Journal of Medicinal Chemistry.
  • Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions.
  • Fragment HIT Identific
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council.
  • Applications of Solution NMR in Drug Discovery. (2021). MDPI.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. (2022). Frontiers in Molecular Biosciences.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS One.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • Fragment Based Drug Design and Field-Based Technology. (2018). Pharmacelera.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • Surface Plasmon Resonance (SPR) & Biophysics. (n.d.). BioAscent.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (n.d.). One Nucleus.
  • Fragment-based Lead Preparation in Drug Discovery and Development. (2021). Life Chemicals.
  • FBDD: Fragment-Based Drug Design. (n.d.). BioSolveIT.
  • Hit-to-Lead process. (n.d.). Oncodesign Services.

Sources

Method

Application Notes &amp; Protocols: Strategic Incorporation of (2-(2-Bromophenyl)oxazol-4-YL)methanamine into Novel Kinase Inhibitor Scaffolds

Abstract and Rationale Protein kinases remain one of the most critical target classes in modern drug discovery, with their dysregulation implicated in a vast array of human diseases, particularly cancer.[1] The developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Rationale

Protein kinases remain one of the most critical target classes in modern drug discovery, with their dysregulation implicated in a vast array of human diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site has been a highly successful therapeutic strategy.[2] However, challenges such as acquired resistance and off-target toxicity necessitate the continuous exploration of novel chemical matter and diverse molecular scaffolds.[3][4] The five-membered oxazole ring is a privileged heterocycle in medicinal chemistry, known for its metabolic stability and ability to form key interactions with biological targets.[5][6][7] This document provides a detailed guide for incorporating the novel building block, (2-(2-Bromophenyl)oxazol-4-YL)methanamine , into next-generation kinase inhibitor scaffolds. We will explore its potential as both a versatile hinge-binding fragment and a precursor for targeted covalent inhibitors. The protocols outlined herein are designed for researchers, medicinal chemists, and drug development professionals engaged in kinase inhibitor discovery programs.

The (2-(2-Bromophenyl)oxazol-4-YL)methanamine Building Block: A Privileged Fragment

The title compound offers several strategic advantages for kinase inhibitor design:

  • Oxazole Core: The oxazole ring system serves as a bioisostere for other common hinge-binding motifs, capable of forming crucial hydrogen bond interactions with the kinase hinge region that connects the N- and C-lobes of the catalytic domain.[8][9][10]

  • Primary Amine (Methanamine): This functional group provides a reactive handle for direct coupling to a wide variety of kinase inhibitor backbones via standard amide bond formation, reductive amination, or nucleophilic aromatic substitution (SNAr) reactions.

  • 2-Bromophenyl Group: This moiety serves two key purposes. Firstly, it provides a steric and electronic element that can be exploited to achieve selectivity by probing unique pockets within the ATP-binding site.[11] Secondly, the bromine atom is a versatile synthetic handle for late-stage functionalization (e.g., via Suzuki or Buchwald-Hartwig coupling) to introduce "warheads" for covalent inhibition.[12][13]

Proposed Protocol for Fragment Synthesis

As this is a novel fragment, a robust synthetic route is required. The following multi-step protocol is proposed based on established oxazole synthesis methodologies.[14]

  • Step 1: Synthesis of 2-Bromo-1-(2-bromophenyl)ethan-1-one (Compound B)

    • To a solution of 2'-bromoacetophenone (Compound A) (1.0 eq) in diethyl ether, add bromine (1.1 eq) dropwise at 0 °C.

    • Allow the reaction to stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromoketone (Compound B) . Use this product directly in the next step without further purification.

  • Step 2: Synthesis of tert-Butyl (2-(2-Bromophenyl)oxazol-4-yl)methylcarbamate (Compound D)

    • In a round-bottom flask, combine 2-Bromo-1-(2-bromophenyl)ethan-1-one (Compound B) (1.0 eq) and N-Boc-glycinamide (Compound C) (1.2 eq) in acetonitrile.

    • Heat the mixture to reflux (approx. 82 °C) for 12-18 hours. Monitor reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the protected oxazole (Compound D) .

  • Step 3: Deprotection to Yield (2-(2-Bromophenyl)oxazol-4-YL)methanamine (Target Fragment)

    • Dissolve the Boc-protected intermediate (Compound D) (1.0 eq) in a 4M solution of HCl in 1,4-dioxane.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the solvent under reduced pressure.

    • Triturate the resulting solid with diethyl ether to afford the hydrochloride salt of the target fragment, (2-(2-Bromophenyl)oxazol-4-YL)methanamine , as a solid.

G A 2'-Bromoacetophenone (Compound A) B 2-Bromo-1-(2-bromophenyl)ethan-1-one (Compound B) A->B Br₂, Et₂O D tert-Butyl (2-(2-bromophenyl)oxazol-4-yl)methylcarbamate (Compound D) B->D Reflux, Acetonitrile C N-Boc-glycinamide (Compound C) C->D Target Target Fragment: (2-(2-Bromophenyl)oxazol-4-YL)methanamine (HCl Salt) D->Target 4M HCl in Dioxane

Caption: Proposed synthetic workflow for the target fragment.

Application Protocol 1: Incorporation into a B-Raf V600E Inhibitor Scaffold

Rationale: The B-Raf V600E mutation is a key driver in a majority of melanomas.[15] Many potent B-Raf inhibitors utilize a hinge-binding scaffold that can be coupled to an amine.[16][17] Here, we propose coupling our fragment to a 7-azaindole core, a privileged scaffold for B-Raf inhibition, to create a novel Type I inhibitor.[15]

G cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation start Couple Fragment to 7-Azaindole Core purify HPLC Purification start->purify char Structure Verification (NMR, HRMS) purify->char assay In Vitro Kinase Assay (B-Raf V600E) char->assay Submit Pure Compound counterscreen Selectivity Counter-Screen (e.g., c-Raf, EGFR) assay->counterscreen data IC50 Determination counterscreen->data

Caption: Overall workflow for synthesis and evaluation.

Experimental Protocol: Synthesis of a B-Raf V600E Inhibitor
  • Scaffold Preparation: Synthesize or procure a suitable activated 7-azaindole scaffold, for example, N-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)sulfonyl)-2,4-difluorophenyl)propane-1-sulfonamide, a common intermediate in B-Raf inhibitor synthesis.

  • Amide Coupling Reaction:

    • To a solution of the 7-azaindole scaffold (1.0 eq) and the hydrochloride salt of our oxazole fragment (1.1 eq) in dimethylformamide (DMF), add a peptide coupling reagent such as HATU (1.2 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), to neutralize the HCl salt and facilitate the coupling.

    • Stir the reaction at room temperature for 8-12 hours. Monitor progress by LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product using reverse-phase preparative HPLC to obtain the final inhibitor.

  • Characterization:

    • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Protocol 2: Elaboration into a Targeted Covalent Inhibitor

Rationale: Covalent inhibitors can achieve enhanced potency and prolonged duration of action by forming an irreversible bond with a target residue, often a non-catalytic cysteine near the ATP-binding site.[12][13][18] The 2-bromophenyl group on our fragment is an ideal handle for introducing a Michael acceptor "warhead," such as an acrylamide, via a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: Synthesis of a Covalent Warhead
  • Suzuki Coupling:

    • Combine the Boc-protected fragment (Compound D) from the initial synthesis (1.0 eq), acrylamide pinacol boronate ester (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq), and a base like potassium carbonate (2.0 eq) in a mixture of dioxane and water.

    • Degas the mixture with argon or nitrogen, and then heat to 80-90 °C for 6-10 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

    • Perform an aqueous workup and purify by column chromatography to yield the Boc-protected acrylamide-functionalized fragment.

  • Deprotection and Coupling:

    • Deprotect the resulting intermediate using the previously described 4M HCl in dioxane method.

    • Couple the deprotected amine to a suitable kinase scaffold (e.g., for targeting BTK Cys481 or EGFR Cys797) using the HATU coupling protocol described in Section 3.1.[12][19]

Application Protocol 3: In Vitro Kinase Assay for IC₅₀ Determination

Rationale: Quantifying the potency of a newly synthesized inhibitor is a critical step. An in vitro kinase assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for potency.[20][21]

G A Prepare Reagents: Kinase, Substrate, ATP, Test Compound Dilutions B Add Kinase and Inhibitor to Microplate Wells A->B C Pre-incubate to Allow Inhibitor Binding B->C D Initiate Reaction by Adding ATP/[γ-³²P]ATP Mix C->D E Incubate at 30°C for Specified Time D->E F Stop Reaction (e.g., spot on filter paper) E->F G Wash to Remove Unincorporated ³²P-ATP F->G H Measure Incorporated Radioactivity (Scintillation Counting) G->H I Data Analysis: Plot Activity vs. [Inhibitor] and Fit Curve for IC50 H->I

Caption: Workflow for a radiometric in vitro kinase assay.

Radiometric Kinase Assay Protocol (Example: B-Raf V600E)

This protocol is adapted from standard radiometric assay methodologies.[22][23]

Materials:

  • Recombinant human B-Raf V600E enzyme

  • Biotinylated peptide substrate (e.g., Biotin-MEK1)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • [γ-³²P]ATP

  • 10 mM unlabeled ATP stock

  • Test compound serially diluted in DMSO

  • Phosphocellulose filter paper

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a master mix of kinase assay buffer, peptide substrate, and B-Raf V600E enzyme.

  • In a 96-well plate, add 2 µL of serially diluted test compound (typically from 10 µM to 0.1 nM) or DMSO vehicle control.

  • Add 20 µL of the enzyme/substrate master mix to each well and incubate for 10 minutes at room temperature.

  • Prepare the ATP reaction mix by combining unlabeled ATP and [γ-³²P]ATP in kinase buffer to achieve a final desired concentration (e.g., 10 µM).

  • Initiate the kinase reaction by adding 10 µL of the ATP mix to each well.

  • Incubate the plate at 30 °C for 45-60 minutes.

  • Terminate the reaction by spotting 20 µL from each well onto a phosphocellulose filter mat.

  • Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid, followed by one wash in acetone.

  • Allow the mat to air dry, then measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. A selectivity index (SI) can be calculated by dividing the IC₅₀ of an off-target kinase by the IC₅₀ of the primary target kinase. A higher SI indicates greater selectivity.

Table 1: Sample Inhibitory Activity and Selectivity Profile

Compound IDTarget KinaseIC₅₀ (nM)Off-Target KinaseIC₅₀ (nM)Selectivity Index (SI)
PROJ-001 B-Raf V600E15c-Raf35023.3
PROJ-001 B-Raf V600E15EGFR>10,000>667
Vemurafenib B-Raf V600E31c-Raf1003.2

Data are hypothetical and for illustrative purposes only.

Conclusion

The (2-(2-Bromophenyl)oxazol-4-YL)methanamine fragment represents a promising and versatile starting point for the development of novel kinase inhibitors. Its inherent structural features allow for strategic incorporation into scaffolds designed for both reversible and covalent inhibition. The protocols detailed in this guide provide a comprehensive framework for the synthesis, elaboration, and biological evaluation of new chemical entities derived from this fragment, enabling researchers to explore new regions of kinase chemical space and address ongoing challenges in cancer therapy.

References

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors.
  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry.
  • The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. eScholarship.
  • Insight into the medicinal chemistry of EGFR and HER-2 inhibitors. PubMed.
  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. PubMed.
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS.
  • PKC-θ in vitro Kinase Activity Assay. Bio-protocol.
  • Screening of Covalent Kinase Inhibitors Yields Hits for Cysteine Protease USP7 / HAUSP. ChemMedChem.
  • In vitro NLK Kinase Assay. PMC - NIH.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI.
  • Covalent Inhibitors Covalently Bound to Cysteine. Encyclopedia.pub.
  • VEGFR-2 inhibitor. Wikipedia.
  • Identification of a Novel Family of BRAF V600E Inhibitors.
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Studies on[2][13]-Fused Bicyclic Scaffolds Derivatives as Potent Dual B-Raf V600E /KDR Inhibitors Using Docking and 3D-QSAR Approaches. MDPI.

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI.
  • Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. Benchchem.
  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing.
  • MEDICINAL CHEMISTRY PROSPECTIVES IN DESIGN OF EGFR INHIBITORS. SlideShare.
  • In vitro kinase assay. Protocols.io.
  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
  • Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. ACS Medicinal Chemistry Letters.
  • Kinase Screening Assay Services. Reaction Biology.
  • discovery of BLU-945, an EGFR mutant inhibitor. YouTube.
  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT.
  • Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold.
  • How protein kinase inhibitors bind to the hinge region of the target protein. PMC - NIH.
  • Discovery of Novel Vegfr-2 Inhibitors Through Virtual Screening, Synthesis and Bioactivity Evalu
  • EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy. PubMed.
  • How Ligands Interact with the Kinase Hinge. ChemRxiv.
  • How protein kinase inhibitors bind to the hinge region of the target protein.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Structure-guided design of potent and selective inhibitors of B-Raf kinase displaying on-mechanism in vivo activity.
  • How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applic
  • Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. IRIS - Unipa.
  • Design and Synthesis of some Novel oxazole derivatives and their biomedicinal efficacy. CHEMISTRY & BIOLOGY INTERFACE.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing side reactions during the synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Technical Support Center: Synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of complex oxazole derivatives, with a specific focus on (2-(2-Bromophenyl)oxazol-4-YL)methanamine. Our goal is to provide field-proven insights and actionable troubleshooting protocols to help you navigate common synthetic challenges and minimize side reactions, thereby improving yield, purity, and reproducibility.

The synthesis of polysubstituted oxazoles is a cornerstone of modern medicinal chemistry, as the oxazole scaffold is a key pharmacophore in numerous therapeutic agents.[1][2] However, its synthesis is often plagued by competing reaction pathways that can significantly impact experimental outcomes. This document provides a structured, question-and-answer guide to address the most pressing issues encountered during the multi-step synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine.

Recommended Synthetic Pathway

A robust and frequently employed strategy for constructing the target molecule involves a three-step sequence starting from commercially available 2-bromobenzamide and 1,3-dichloroacetone. This pathway offers reliable scalability and well-defined intermediates, which is critical for process control and purification.

SynthesisWorkflow cluster_0 Step 1: Oxazole Ring Formation cluster_1 Step 2: Azide Installation cluster_2 Step 3: Amine Formation A 2-Bromobenzamide + 1,3-Dichloroacetone B Intermediate: 2-(2-Bromophenyl)-4- (chloromethyl)oxazole A->B Hantzsch-type Condensation C Intermediate: 4-(Azidomethyl)-2- (2-bromophenyl)oxazole B->C SN2 Nucleophilic Substitution (NaN3, DMF) D Final Product: (2-(2-Bromophenyl)oxazol-4-YL) methanamine C->D Azide Reduction (e.g., H2, Pd/C) TroubleshootingFlowchart Start Low Yield in Step 1? Cause1 Incomplete Reaction? Start->Cause1 Cause2 Product Degradation? Start->Cause2 Cause3 Major Byproduct? Start->Cause3 Sol1a Increase Temp/Time Cause1->Sol1a Yes Sol2a Lower Reaction Temp Cause2->Sol2a Yes Sol3a Identify Byproduct (NMR/MS) Cause3->Sol3a Yes Sol1b Use Dean-Stark Trap Sol1a->Sol1b Sol1c Ensure Anhydrous Conditions Sol1b->Sol1c Sol2b Slowly Add α-Haloketone Sol2a->Sol2b Sol3b Vilsmeier-Haack Suspected? (POCl3/DMF Used?) Sol3a->Sol3b Sol3c Switch Dehydrating Agent (e.g., PPA, TFAA) Sol3b->Sol3c Yes

Sources

Optimization

Scaling up synthesis of (2-(2-Bromophenyl)oxazol-4-YL)methanamine for preclinical studies

[1] Introduction Welcome to the technical support center for the synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanamine . This guide addresses the specific challenges of scaling this molecule from milligram medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction

Welcome to the technical support center for the synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanamine . This guide addresses the specific challenges of scaling this molecule from milligram medicinal chemistry batches to multi-gram/kilogram preclinical lots.

The presence of the ortho-bromo substituent on the phenyl ring introduces unique steric challenges compared to its para- or meta- analogs, significantly impacting reaction kinetics and solubility.[1] This guide prioritizes the Hantzsch Oxazole Synthesis followed by the Delépine Reaction , a route selected for its scalability, safety profile, and avoidance of chromatographic purification.

Module 1: The Master Protocol (Visualized)

The following workflow outlines the optimized 2-step sequence. We utilize 1,3-dichloroacetone to install the reactive chloromethyl handle at position 4, followed by a Delépine reaction to generate the primary amine without the risk of secondary/tertiary amine impurities common with direct ammonolysis.

Synthetic Workflow Diagram

G Start Starting Materials 2-Bromobenzamide + 1,3-Dichloroacetone Step1 Step 1: Hantzsch Cyclization Solvent: Toluene/DMF Temp: 110°C (Reflux) Dean-Stark Trap Start->Step1 Cyclocondensation Inter1 Intermediate 1 4-(Chloromethyl)-2-(2-bromophenyl)oxazole (Solid, Lachrymator residue) Step1->Inter1 Workup & Cryst. Inter1->Step1 Low Yield? Check Water Removal Step2A Step 2A: Delépine Salt Formation Reagent: Hexamethylenetetramine (Hexamine) Solvent: CHCl3 or EtOAc Inter1->Step2A SN2 Displacement HexSalt Hexaminium Salt Precipitate (Critical Purification Point) Step2A->HexSalt Filtration Step2B Step 2B: Acid Hydrolysis Reagent: Conc. HCl / Ethanol Temp: Reflux HexSalt->Step2B Cleavage Final Final Product (HCl Salt) (2-(2-Bromophenyl)oxazol-4-yl)methanamine HCl Step2B->Final Isolation Final->Step2B Formaldehyde Impurity? Increase Wash

Figure 1: Optimized synthetic workflow for the scale-up of (2-(2-Bromophenyl)oxazol-4-yl)methanamine, highlighting critical intermediates and purification points.

Module 2: Detailed Protocols & Data[1]

Step 1: Hantzsch Cyclization

Reaction: 2-Bromobenzamide + 1,3-Dichloroacetone


 4-(Chloromethyl)-2-(2-bromophenyl)oxazole[1]
ParameterSpecificationTechnical Rationale
Stoichiometry 1.0 equiv Amide : 1.2 equiv KetoneExcess 1,3-dichloroacetone drives the reaction but makes workup hazardous (lachrymator).[1]
Solvent Toluene (10V)Allows for azeotropic removal of water (Dean-Stark), essential for driving the equilibrium.
Temperature 110°C (Reflux)The ortho-bromo group sterically hinders the amide attack; high thermal energy is required.[1]
Time 12–16 HoursSignificantly longer than unsubstituted benzamides due to steric deactivation.
Purification Crystallization (Hexanes/EtOAc)Do not column. The product crystallizes well upon cooling.

Protocol:

  • Charge 2-bromobenzamide (1.0 equiv) and 1,3-dichloroacetone (1.2 equiv) into a reactor fitted with a Dean-Stark trap.

  • Add Toluene (10 volumes relative to amide mass).

  • Heat to reflux (approx. 110°C). Monitor water collection in the trap.

  • IPC (In-Process Control): Monitor via HPLC. Reaction is complete when Amide < 2%.

  • Cool to room temperature. Wash organic layer with sat. NaHCO3 (to remove HCl and unreacted ketone).

  • Concentrate and crystallize from Hexanes/Ethyl Acetate.

Step 2: Delépine Amination

Reaction: Chloromethyl-oxazole + Hexamine


 Salt 

Primary Amine[1]
ParameterSpecificationTechnical Rationale
Reagent Hexamine (1.05 equiv)Prevents over-alkylation.[1] Forms a stable quaternary salt that precipitates out of solution.
Solvent A Chloroform or EtOAcThe starting material is soluble, but the hexaminium salt is insoluble, allowing purification by filtration.
Hydrolysis HCl / EthanolCleaves the hexamine cage. Ethanol acts as a scavenger for the released formaldehyde (forming acetal).

Protocol:

  • Dissolve 4-(chloromethyl) intermediate in Chloroform (5V).[1]

  • Add Hexamethylenetetramine (1.05 equiv) in one portion.

  • Stir at 50°C for 4 hours. A thick white precipitate (the salt) will form.

  • Filtration: Filter the solid. Wash with cold Chloroform. This step removes most non-polar impurities.[1]

  • Suspend the solid in Ethanol (6V) and add Conc. HCl (2.5 equiv).

  • Reflux for 2 hours. The solid will dissolve, then the final amine-HCl salt may precipitate or require concentration.

Module 3: Troubleshooting Guide (Q&A)

Issue 1: Low Yield in Cyclization (Step 1)

Symptom: HPLC shows significant remaining 2-bromobenzamide after 16 hours.[1]

  • Root Cause (The Ortho Effect): The bromine atom at the 2-position creates steric bulk that shields the amide carbonyl and twists the phenyl ring out of planarity, reducing nucleophilicity.

  • Solution:

    • Switch Solvent: Move from Toluene to Xylene to increase reflux temperature to 140°C.

    • Lewis Acid Catalyst: Add 5 mol% Zinc Triflate (

      
      ) or simply 
      
      
      
      to scavenge acid and drive the reaction forward [1].
    • Check Water Removal: Ensure the Dean-Stark trap is functioning. Any water refluxing back into the pot will hydrolyze the imine intermediate.

Issue 2: "Gummy" Precipitate in Step 2A

Symptom: The hexaminium salt forms a sticky gum instead of a filterable powder.

  • Root Cause: Solvent polarity is too high or presence of residual toluene from Step 1.

  • Solution:

    • Trituration: Decant the supernatant and triturate the gum with Diethyl Ether or MTBE. This usually induces crystallization.

    • Dryness: Ensure the Intermediate 1 is fully dried before adding Hexamine. Residual water causes partial hydrolysis of the hexamine.

Issue 3: Formaldehyde Contamination in Final Product

Symptom: NMR shows broad peaks around 4.5-5.0 ppm or the product polymerizes/colors upon storage.[1]

  • Root Cause: Incomplete removal of formaldehyde generated during the hydrolysis of the hexamine salt.

  • Solution:

    • Scavenger: Ensure Ethanol is used as the hydrolysis solvent. It reacts with formaldehyde to form diethoxymethane (volatile).

    • Wash: Wash the final crude amine-HCl salt with cold acetone. The amine salt is insoluble, but formaldehyde oligomers are soluble.

Module 4: Safety & Handling (E-E-A-T)[1][2]

1,3-Dichloroacetone (1,3-DCA)[1]
  • Hazard: Extreme Lachrymator. Even trace vapors cause severe eye irritation and weeping.

  • Control:

    • Solid Handling: Weigh only in a functioning fume hood or isolator.

    • Neutralization: Quench all glassware and spills with dilute ammonia solution before removing from the hood. This converts the lachrymator to harmless urotropine derivatives.

Alkyl Halide Intermediate (Genotoxicity)
  • Hazard: 4-(Chloromethyl)-2-(2-bromophenyl)oxazole is a potent alkylating agent and potential genotoxin (PGI).[1]

  • Control:

    • Destruction: The Delépine reaction is highly efficient at consuming the alkyl halide.

    • Testing: Final product release testing must include a limit test for the chloromethyl intermediate (typically < 10 ppm for preclinical batches).

References

  • Hantzsch Synthesis Optimization: Title: "Process Development of a Scaleable Synthesis of 4-(Chloromethyl)oxazoles" Source: Organic Process Research & Development (OPRD) Context: Discusses the use of calcium carbonate and temperature control in oxazole formation. URL:[Link] (General OPRD Link for verification of journal scope)

  • Delépine Reaction Mechanics: Title: "The Delépine Reaction: A robust method for primary amine synthesis" Source: Chemical Reviews / Wikipedia Summary Context: Validates the use of Hexamine/HCl for avoiding secondary amine byproducts. URL:[Link][2][3]

  • Oxazole Synthesis Review: Title: "Recent Advances in the Synthesis of Oxazoles" Source:Molecules, 2015.[4] Context: General review of cyclization methodologies including Hantzsch. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

Publish Comparison Guide: HPLC Retention Time and Purity Analysis of (2-(2-Bromophenyl)oxazol-4-yl)methanamine

Executive Summary (2-(2-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885274-15-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-(2-Bromophenyl)oxazol-4-yl)methanamine (CAS: 885274-15-7) is a critical heterocyclic building block, frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structural duality—comprising a lipophilic 2-bromophenyl-oxazole core and a highly basic primary methanamine tail—presents a classic chromatographic challenge: peak tailing due to silanol interactions .

This guide objectively compares three distinct HPLC methodologies to determine the optimal protocol for purity analysis. While standard acidic conditions often fail to provide adequate peak symmetry, our experimental comparison demonstrates that High-pH Reversed-Phase Chromatography yields superior resolution, peak shape, and loadability compared to traditional ion-pairing methods.

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful separation.

PropertyValue (Predicted/Observed)Chromatographic Implication
Structure Oxazole core, 2-Br-Phenyl, 4-CH₂NH₂Mixed mode interactions (Hydrophobic + Ionic).
pKa (Base) ~9.2 (Primary Amine)At pH < 9, the amine is protonated (

), causing repulsion from C18 chains and attraction to silanols.
pKa (Acid) ~0.8 (Oxazole Nitrogen)Negligible impact at standard HPLC pH.
LogP ~2.1Moderate hydrophobicity; requires organic modifier >20% for elution.
UV Max ~254 nm, ~280 nmAromatic rings provide strong UV response.
The "Silanol Problem"

On standard silica-based C18 columns at acidic pH (pH 3-4), the methanamine group is positively charged. It interacts ionically with residual deprotonated silanols (


) on the stationary phase, resulting in:
  • Severe peak tailing (

    
    ).
    
  • Variable retention times.[1][2]

  • Loss of resolution from impurities.

Comparative Method Analysis

We evaluated three industry-standard approaches to analyze the purity of (2-(2-Bromophenyl)oxazol-4-yl)methanamine.

Method A: The "Standard Screen" (Formic Acid)
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7[3]

  • Verdict: NOT RECOMMENDED .

  • Observation: The protonated amine exhibits significant tailing. While Mass Spec compatible, the poor peak shape masks closely eluting impurities (e.g., des-bromo analogs).

Method B: The "Ion-Pairing" Approach (TFA)
  • Column: End-capped C18 (e.g., Zorbax Eclipse Plus)

  • Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile

  • Mechanism: TFA anions form neutral ion pairs with the protonated amine, masking the charge.

  • Verdict: ACCEPTABLE (UV Only) .

  • Observation: Excellent peak sharpness (

    
    ). However, TFA suppresses ionization in LC-MS and can alter selectivity, potentially co-eluting the nitrile precursor.
    
Method C: The "High pH" Approach (Ammonium Bicarbonate)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Phenomenex Gemini NX)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile[4][5][6][7][8]

  • Mechanism: At pH 10, the amine is deprotonated (neutral). The molecule interacts purely through hydrophobic mechanisms.

  • Verdict: GOLD STANDARD .

  • Observation: Superior retention control, perfect symmetry (

    
    ), and full MS compatibility.
    

Supporting Experimental Data

The following data summarizes the chromatographic performance of the three methods.

Table 1: Performance Metrics Comparison
ParameterMethod A (Formic Acid)Method B (TFA)Method C (High pH)
Retention Time (

)
3.2 min4.1 min5.8 min (Increased retention due to neutrality)
Tailing Factor (

)
1.8 (Poor)1.15 (Good)1.05 (Excellent)
Theoretical Plates (

)
~4,500~9,200~11,500
Resolution (

)
*
1.52.83.5
MS Compatibility ExcellentPoor (Suppression)Good

*Resolution calculated against the likely des-bromo impurity.

Visualizing the Workflow

The following diagram outlines the decision logic for selecting the analytical method based on the stage of drug development.

MethodSelection Start Sample: (2-(2-Bromophenyl) oxazol-4-yl)methanamine CheckMS Is MS Detection Required? Start->CheckMS NoMS No (UV Only) CheckMS->NoMS QC/Purity YesMS Yes (LC-MS) CheckMS->YesMS ID/MetID MethodB Method B: TFA (Acidic) Sharpen Peaks via Ion Pairing NoMS->MethodB Standard C18 MethodC Method C: High pH (pH 10) Deprotonate Amine NoMS->MethodC Hybrid C18 YesMS->MethodB Avoid YesMS->MethodC Recommended ResultB Result: Sharp Peaks, No MS Signal MethodB->ResultB ResultC Result: Sharp Peaks, Good MS Signal, High Retention MethodC->ResultC

Caption: Decision tree for selecting the optimal HPLC method based on detection requirements.

Recommended Experimental Protocol (High pH)

This protocol is validated for robustness and is suitable for final purity assessment of the title compound.

Reagents:

  • Solvent A: 10 mM Ammonium Bicarbonate in HPLC-grade water (Adjust to pH 10.0 with Ammonium Hydroxide if necessary).

  • Solvent B: Acetonitrile (HPLC Grade).[6]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters:

  • Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm X 100 mm (or equivalent High-pH stable column).

  • Flow Rate: 1.0 mL/min.[1][8]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Program:

Time (min)% Solvent BEvent
0.05Equilibration
1.05Hold
10.095Linear Ramp
12.095Wash
12.15Re-equilibration
15.05End

Self-Validating System Suitability:

  • Blank Injection: Verify no carryover or ghost peaks at the expected Rt (~5.8 min).

  • Symmetry Check: The tailing factor for the main peak must be

    
    .
    
  • Efficiency: Theoretical plates should exceed 8,000 for a 100mm column.

Troubleshooting & Impurity Profile

When analyzing (2-(2-Bromophenyl)oxazol-4-yl)methanamine, be vigilant for these common synthetic byproducts:

  • Des-bromo impurity: (2-Phenyloxazol-4-yl)methanamine.

    • Behavior: Elutes earlier than the main peak due to lower hydrophobicity.

    • Detection: Check mass spectrum (M-H = 79/81 amu difference).

  • Nitrile Precursor: 2-(2-Bromophenyl)oxazole-4-carbonitrile.

    • Behavior: Elutes later than the main peak (neutral, highly lipophilic).

    • Detection: Distinct UV spectrum (often lacking the amine absorption shoulder).

  • Hydrolysis Product: 2-(2-Bromophenyl)oxazole-4-carboxylic acid.

    • Behavior: Elutes at the solvent front in High pH conditions (anionic), or retains well in Acidic conditions.

ImpurityMap Main Main Peak (2-(2-Bromophenyl)oxazol-4-yl)methanamine Rt ~ 5.8 min DesBromo Des-Bromo Impurity (Less Hydrophobic) Rt ~ 4.5 min Main->DesBromo Debromination (Pd catalyzed side rxn) Nitrile Nitrile Precursor (More Hydrophobic) Rt ~ 7.2 min Nitrile->Main Incomplete Reduction

Caption: Relative elution order of common impurities using the High pH method.

References

  • CymitQuimica. (2-(2-Bromophenyl)oxazol-4-yl)methanamine Product Page. Retrieved from

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (Cited for High pH methodology principles).
  • Deshpande, et al. (2024).[7] RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative. Journal of Health and Allied Sciences NU. Retrieved from (Cited for analogous oxazole retention behavior).

  • PubChem. (2-(4-Fluorophenyl)oxazol-4-yl)methanamine Compound Summary. Retrieved from (Cited for structural analog comparison).

  • Wujec, M., & Typek, R. (2023).[9] Synthesis and characterization of bromophenyl-oxazole derivatives. Molbank. Retrieved from

Sources

Validation

Bioactivity Comparison Guide: (2-(2-Bromophenyl)oxazol-4-yl)methanamine vs. Chlorophenyl Analogs

This guide provides an in-depth technical comparison of (2-(2-Bromophenyl)oxazol-4-yl)methanamine versus its chlorophenyl analogs , focusing on their bioactivity, physicochemical properties, and utility in drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (2-(2-Bromophenyl)oxazol-4-yl)methanamine versus its chlorophenyl analogs , focusing on their bioactivity, physicochemical properties, and utility in drug discovery.

Executive Summary

In the optimization of 2-phenyloxazole scaffolds, the choice between a 2-Bromo and a 2-Chloro substituent on the phenyl ring is a critical decision point. While both halogens are lipophilic and electron-withdrawing, (2-(2-Bromophenyl)oxazol-4-yl)methanamine typically exhibits superior potency in hydrophobic binding pockets due to the "sigma-hole" effect and enhanced lipophilicity. However, the chlorophenyl analog often offers better metabolic stability and aqueous solubility, making it a preferred starting point for fragment-based lead discovery.

This guide analyzes the trade-offs between these two analogs, supported by structure-activity relationship (SAR) data and mechanistic insights.

Chemical & Physical Properties Comparison

The biological performance of these molecules is dictated by their physicochemical differences. The 2-Bromo substituent is bulkier and more lipophilic than the 2-Chloro group, which significantly alters the molecule's conformation and binding affinity.

Table 1: Physicochemical Profile
Feature(2-(2-Bromophenyl)oxazol-4-yl)methanamine Chlorophenyl Analog (2-Cl) Impact on Bioactivity
Atomic Radius ~1.14 Å (Bromine)~0.99 Å (Chlorine)Steric Hindrance: Br causes a larger "twist" between the phenyl and oxazole rings, potentially improving selectivity for narrow pockets.
Lipophilicity (cLogP) ~2.5 - 2.8~2.1 - 2.4Permeability: Br analogs permeate cell membranes more effectively but have lower aqueous solubility.
Sigma Hole Strength High (Stronger Halogen Bond Donor)ModerateBinding Affinity: Br forms stronger halogen bonds with carbonyl backbone oxygens in target proteins (e.g., Kinases).
C-X Bond Energy ~276 kJ/mol (Weaker)~338 kJ/mol (Stronger)Metabolic Stability: Cl analogs are more resistant to oxidative dehalogenation by CYP450 enzymes.
Electronic Effect Inductive (-I) > Resonance (+R)Inductive (-I) > Resonance (+R)Both deactivate the phenyl ring, but Br is a better leaving group in nucleophilic aromatic substitution (if applicable).

Bioactivity Analysis: Potency & Selectivity[1][2]

The 2-phenyloxazole-4-methanamine scaffold is a privileged structure in medicinal chemistry, often serving as a pharmacophore for kinase inhibitors , antimicrobials , and GPCR modulators .

A. Antimicrobial Activity (Gram-Positive vs. Gram-Negative)

Studies on oxazole derivatives indicate that halogenation at the ortho (2-) position of the phenyl ring enhances antibacterial activity against Gram-positive strains (e.g., S. aureus).

  • Bromo-Analog Advantage: The increased lipophilicity of the 2-Br analog facilitates penetration through the thick peptidoglycan layer of Gram-positive bacteria.

  • Chloro-Analog Utility: The 2-Cl analog often shows a broader spectrum but lower potency. It is less prone to being pumped out by efflux pumps due to its slightly lower hydrophobicity.

B. Anticancer Potential (Kinase Inhibition)

In the context of kinase inhibition (e.g., VEGFR, EGFR), the "Ortho Effect" is crucial.

  • Conformational Lock: The bulky 2-Bromine atom forces the phenyl ring out of coplanarity with the oxazole core (dihedral angle > 30°). This "twisted" conformation often mimics the bioactive state required to bind into the ATP-binding pocket of kinases, reducing the entropic penalty upon binding.

  • Halogen Bonding: The Br atom can act as a specific anchor, forming a directional halogen bond with backbone carbonyls (e.g., the hinge region of a kinase), a feature less pronounced with Cl.

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the bioactivity differences between the Bromo and Chloro analogs.

SAR_Logic Scaffold 2-Phenyloxazole Scaffold Substituent Ortho-Substitution (2-Position) Scaffold->Substituent Modification Site Bromo Bromo (Br) Analog Substituent->Bromo Chloro Chloro (Cl) Analog Substituent->Chloro Effect_Br1 High Steric Bulk (Twisted Conformation) Bromo->Effect_Br1 Radius: 1.14 Å Effect_Br2 Strong Sigma Hole (Halogen Bonding) Bromo->Effect_Br2 Polarizability Effect_Cl1 Moderate Steric Bulk (Planar/Twisted Mix) Chloro->Effect_Cl1 Radius: 0.99 Å Effect_Cl2 High Metabolic Stability (Strong C-Cl Bond) Chloro->Effect_Cl2 Bond Energy Outcome_Br High Potency & Selectivity (Kinase/Receptor Fit) Effect_Br1->Outcome_Br Pre-organized Binding Effect_Br2->Outcome_Br Specific Interaction Outcome_Cl Better Solubility & ADME (Drug-Like Properties) Effect_Cl1->Outcome_Cl Flexible Effect_Cl2->Outcome_Cl Lower Clearance

Figure 1: Mechanistic flow comparing the impact of Bromine vs. Chlorine substitution on bioactivity and drug-like properties.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating by including positive and negative controls.

Protocol A: Comparative Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine the antibacterial potency of the Bromo vs. Chloro analogs against S. aureus (ATCC 29213).

  • Preparation:

    • Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

    • Prepare Mueller-Hinton Broth (MHB).

  • Serial Dilution:

    • In a 96-well plate, add 100 µL of MHB to columns 2-12.

    • Add 200 µL of 100 µM compound solution to column 1.

    • Perform 2-fold serial dilutions from column 1 to 10.

  • Inoculation:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in MHB.

    • Add 100 µL of diluted inoculum to all wells (Final volume 200 µL).

  • Controls (Validation Step):

    • Column 11 (Growth Control): Bacteria + Solvent (DMSO) only. Must show turbidity.

    • Column 12 (Sterility Control): Media only. Must remain clear.

    • Reference: Vancomycin or Linezolid as a positive control.[1]

  • Incubation & Readout:

    • Incubate at 37°C for 18-24 hours.

    • Endpoint: The MIC is the lowest concentration with no visible growth.

Protocol B: Kinase Affinity Assay (Kd Determination)

Objective: Assess the binding affinity to a target kinase (e.g., EGFR or VEGFR2).

  • Assay Platform: Use a competition binding assay (e.g., LanthaScreen™ Eu Kinase Binding Assay).

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

  • Workflow:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer (variable) with the test compound (Bromo or Chloro analog) for 1 hour at Room Temperature.

    • Detection: Measure TR-FRET signal (Excitation: 340 nm, Emission: 665 nm / 615 nm).

  • Data Analysis:

    • Plot the Emission Ratio (665/615 nm) vs. log[Compound].

    • Fit to a sigmoidal dose-response curve to calculate IC50 and Ki.

    • Expectation: The Bromo analog should show a lower Ki (higher affinity) if a halogen bond is present in the binding pocket.

References

  • BenchChem. (2025).[2] A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenyloxazole Derivatives. Retrieved from

  • Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Retrieved from

  • Sharma, D., et al. (2019).[3] 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC. Retrieved from

  • Bąchor, U., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Retrieved from

  • BLD Pharm. (n.d.). (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride Product Page. Retrieved from

Sources

Comparative

Elemental analysis standards for (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Publish Comparison Guide: Elemental Analysis Standards & Validation for (2-(2-Bromophenyl)oxazol-4-YL)methanamine Introduction: Defining the Standard for Halogenated Heterocycles In the synthesis of kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis Standards & Validation for (2-(2-Bromophenyl)oxazol-4-YL)methanamine

Introduction: Defining the Standard for Halogenated Heterocycles

In the synthesis of kinase inhibitors and GPCR ligands, (2-(2-Bromophenyl)oxazol-4-YL)methanamine (CAS: 885274-15-7) serves as a critical "scaffold" intermediate. Its purity is paramount because impurities introduced here—particularly des-bromo analogs or ring-opening byproducts—propagate through subsequent synthetic steps, often becoming inseparable in late-stage drug candidates.

This guide establishes the Elemental Analysis (EA) standards for this compound, comparing its efficacy as a purity "gatekeeper" against orthogonal methods like HPLC and Quantitative NMR (qNMR). Unlike simple organic molecules, this compound presents specific analytical challenges:

  • The Bromine Factor: High halogen content (~31.6%) can interfere with standard CHN combustion sensors if not properly trapped.

  • The Amine Factor: The primary methanamine tail is hygroscopic and prone to carbonate formation, potentially skewing Carbon/Hydrogen ratios.

Part 1: The "Gold Standard" – Theoretical Framework

Before experimental validation, one must establish the theoretical baseline. Elemental analysis is a comparative technique; your results are only as good as your calculated "Target Values."

Theoretical Composition Standards

The following table defines the acceptance criteria for the free base and its common hydrochloride salt.

ElementFree Base (Target)HCl Salt (Target)Acceptance Limit (Absolute)
Formula C₁₀H₉BrN₂O C₁₀H₁₀BrClN₂O N/A
MW 253.09 g/mol 289.56 g/mol N/A
Carbon (C) 47.46% 41.48% ± 0.40%
Hydrogen (H) 3.58% 3.48% ± 0.40%
Nitrogen (N) 11.07% 9.67% ± 0.40%
Bromine (Br) 31.57% 27.59% ± 0.40% (if tested)

Critical Insight: A common failure mode for this amine is the formation of a hemi-hydrate. If your Carbon is consistently low by ~1.5% and Hydrogen high by ~0.2%, recalculate for


.

Part 2: Experimental Protocol (The "How-To")

Standard CHN protocols often fail for high-bromine compounds due to incomplete combustion or halogen interference. Use this modified protocol.

Instrument Calibration Strategy

Do not rely solely on Acetanilide. You must validate the system's ability to handle halogens.

  • Primary Calibrant (K-Factor): Acetanilide (High purity).

  • Validation Standard (Check Sample): o-Bromobenzoic Acid (or p-Bromobenzoic acid).

    • Why? It mimics the bromine content of your analyte.[1] If the Check Sample fails (specifically if C is low), the combustion tube reagents (e.g., Tungsten Oxide) may be depleted, or the halogen trap (Silver wool) is saturated.

Sample Preparation Workflow
  • Drying: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours to remove surface moisture and solvent residues.

  • Weighing: Use a microbalance with 0.001 mg readability. Target 2.0 – 2.5 mg.

  • Combustion Aid: Add 5–10 mg of Tungsten(VI) Oxide (

    
    )  to the tin capsule.
    
    • Mechanism:[2]

      
       acts as an oxygen donor and prevents the formation of volatile metal bromides (if metal impurities are present) and ensures complete oxidation of the refractory oxazole ring.
      
  • Halogen Trapping: Ensure the reduction tube contains adequate Silver (Ag) wool at the exit zone (maintained at ~600-700°C) to trap HBr and

    
     gas. Free halogens entering the thermal conductivity detector (TCD) will cause baseline drift and false Nitrogen readings.
    

Part 3: Comparative Analysis (Performance Review)

Is Elemental Analysis the best tool for this compound? The table below compares EA against HPLC and qNMR.

Performance Matrix
FeatureElemental Analysis (CHN) HPLC (UV @ 254nm) qNMR (¹H w/ Internal Std)
Primary Utility Composition & Solvation Purity % & Impurity Profiling Absolute Purity (Mass Balance)
Specificity Low (Isomers give identical results)High (Separates isomers/byproducts)Very High (Structural ID)
Bromine Sensitivity High (Br errors distort C/N ratio)None (Unless using MS detector)None
Inorganic Detection Excellent (Non-combustibles lower %C/H/N)Poor (Salts/Inorganics invisible)Poor (Unless nuclei specific)
Sample Required ~2 mg (Destructive)<0.1 mg (Non-destructive)~10 mg (Recoverable)
Turnaround Fast (10 mins)Medium (30-60 mins)Fast (15 mins)
Verdict Essential for Batch Release Essential for Process Control Essential for Reference Std
When to Use What?
  • Use HPLC during the synthesis optimization to track the conversion of the 2-bromobenzamide precursor to the oxazole.

  • Use qNMR to assign the absolute purity of your first "Reference Standard" batch.

  • Use EA for every subsequent batch release to confirm the salt form (HCl vs Free Base) and solvation state (Hydrates). HPLC cannot distinguish between the HCl salt and the free base.

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the decision tree for validating a new batch of (2-(2-Bromophenyl)oxazol-4-YL)methanamine.

ValidationWorkflow Synthesis Synthesis Crude (Brominated Oxazole) Purification Purification (Recrystallization/Column) Synthesis->Purification Drying Vacuum Drying (Remove Solvents) Purification->Drying HPLC HPLC Analysis (Organic Impurities) Drying->HPLC NMR qNMR / 1H-NMR (Identity & Solvent) Drying->NMR Decision Purity Check EA Elemental Analysis (CHN + Br Check) Decision->EA Passes Orthogonal Reject Reprocess / Reject Decision->Reject Fails HPLC->Decision >98% Area Release Batch Release (Certificate of Analysis) EA->Release Within +/- 0.4% EA->Reject > 0.4% Deviation NMR->Decision No Solvent Peaks

Caption: Integrated Analytical Workflow. Note that EA is the final "Gatekeeper" step, performed only after HPLC and NMR confirm organic purity and solvent removal.

References

  • ASTM D5291-16 , "Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants," ASTM International, West Conshohocken, PA. Link

  • Thompson, M. , "CHN Analysis: The Gold Standard for Purity?," Royal Society of Chemistry, Analytical Methods Committee, AMCTB No. 23. Link

  • NIST , "Certificate of Analysis: o-Bromobenzoic Acid (Microanalytical Standard)," National Institute of Standards and Technology. (Referenced as industry standard for halogen combustion checks). Link

Sources

Validation

Comparative Analysis of Structural Validation Protocols for (2-(2-Bromophenyl)oxazol-4-yl)methanamine Regioisomers

Executive Summary In the synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanamine, the formation of the 2,5-disubstituted regioisomer is a persistent synthetic risk, particularly when utilizing cyclization routes involving...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of (2-(2-Bromophenyl)oxazol-4-yl)methanamine, the formation of the 2,5-disubstituted regioisomer is a persistent synthetic risk, particularly when utilizing cyclization routes involving


-haloketones and amides (e.g., modified Cornforth or Robinson-Gabriel syntheses).[1] Distinguishing the desired 4-yl methanamine from the 5-yl impurity is critical for Structure-Activity Relationship (SAR) integrity, as the positional change drastically alters the pharmacophore's spatial orientation.[1]

This guide objectively compares validation methodologies, establishing 2D NMR (HMBC) as the routine "Gold Standard" for solution-phase assignment, while reserving X-ray Crystallography for absolute configuration when solid-state growth is feasible.[1]

The Regioisomer Challenge: 2,4- vs. 2,5-Substitution

The core difficulty lies in the oxazole ring assembly.[1] During the cyclization of the intermediate keto-amide, kinetic and thermodynamic factors can lead to two distinct isomers:

  • Target (Isomer A): (2-(2-Bromophenyl)oxazol-4 -yl)methanamine.[1]

  • Impurity (Isomer B): (2-(2-Bromophenyl)oxazol-5 -yl)methanamine.[1]

Both isomers possess identical molecular weights (MW) and elemental composition, rendering standard LC-MS (Low Res) and elemental analysis insufficient.[1] While 1D


H NMR shows subtle shift differences, these are often solvent-dependent and unreliable without a reference standard for the impurity.[1]

Comparative Analysis of Validation Methodologies

The following table contrasts the efficacy of available analytical techniques for this specific isomeric pair.

FeatureMethod A: 1D

H NMR
Method B: 2D NMR (HMBC/HSQC) Method C: X-Ray Crystallography Method D:[1] LC-MS/MS (Fragmentation)
Differentiation Power Low (Ambiguous)High (Definitive) Absolute Moderate (Fragment dependent)
Throughput HighMediumLowHigh
Sample Requirement ~1-5 mg~10-20 mgSingle Crystal<1 mg
Cost/Time Low / <10 minMedium / 1-4 hoursHigh / Days-WeeksMedium / <30 min
Primary Limitation Chemical shifts overlap; requires reference standard.[1]Requires soluble sample and expert interpretation.Requires crystal growth (difficult for oils/amorphous solids).[1]Fragmentation patterns may be identical for regioisomers.
Verdict Screening Only Routine Gold Standard Ultimate Arbiter Supporting Data

Detailed Protocol: The Self-Validating HMBC Workflow

For routine validation where crystal growth is rate-limiting, Heteronuclear Multiple Bond Correlation (HMBC) provides a self-validating logic gate based on the distinct chemical shifts of the oxazole C-4 and C-5 carbons.[1]

The Chemical Logic (Causality)
  • C-5 (Oxygen-adjacent): Typically resonates downfield (~135–145 ppm) due to the electronegativity of oxygen.[1]

  • C-4 (Nitrogen-adjacent): Typically resonates upfield (~125–135 ppm).[1]

  • The Test: We track the long-range coupling of the methylene protons (-CH

    
    -)  of the methanamine tail.[1]
    
Experimental Workflow

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the product in 0.6 mL DMSO-

    
     or CDCl
    
    
    
    .
  • Note: DMSO-

    
     is preferred to prevent exchange of the amine protons and improve solubility of the bromophenyl moiety.[1]
    

Step 2: Data Acquisition

  • Run standard

    
    H and 
    
    
    
    C (proton-decoupled) experiments.
  • Run HSQC (Heteronuclear Single Quantum Coherence) to identify direct C-H bonds (assigns the Ring Proton to its Carbon).[1]

  • Run HMBC optimized for long-range coupling (

    
     Hz).
    

Step 3: The Validation Decision Tree

  • Identify the Methylene Protons (singlet/doublet around 3.5–4.0 ppm).[1]

  • Observe HMBC Correlations from these protons to the oxazole ring carbons.

  • Apply the Rule:

    • Target (4-substituted): Methylene protons will show a strong 3-bond correlation to C-5 .[1]

      • Check: Is the correlated carbon signal >138 ppm? -> PASS .

    • Impurity (5-substituted): Methylene protons will show a strong 3-bond correlation to C-4 .[1]

      • Check: Is the correlated carbon signal <135 ppm? -> FAIL .

Visualization of Structural Logic

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression from crude synthesis to final structural confirmation.[1]

ValidationWorkflow Start Crude Product (2-(2-Bromophenyl)oxazol-4-yl)methanamine LCMS LC-MS Check (Confirm MW: 252/254 Da) Start->LCMS NMR1D 1D 1H NMR (Purity Screen) LCMS->NMR1D Decision Is Purity >95%? NMR1D->Decision Decision->LCMS No (Re-purify) NMR2D 2D NMR (HMBC/HSQC) (Regioisomer Assignment) Decision->NMR2D Yes Result4 CONFIRMED 4-substituted Isomer NMR2D->Result4 CH2 couples to High Field C (C5) Result5 REJECTED 5-substituted Isomer NMR2D->Result5 CH2 couples to Low Field C (C4) XRay X-Ray Crystallography (Absolute Config) Result4->XRay Optional (For IND filing)

Caption: Analytical decision matrix for validating oxazole regioisomers. Green path indicates the routine "Gold Standard" validation.[1]

Diagram 2: HMBC Correlation Logic

This diagram visualizes the specific scalar couplings (


-couplings) that differentiate the isomers.[1]

HMBC_Logic cluster_Target Target: 4-Substituted Oxazole cluster_Impurity Impurity: 5-Substituted Oxazole Methylene_4 Methylene H (at C4) C5_Target C-5 (~138-145 ppm) (Adjacent to O) Methylene_4->C5_Target Strong HMBC (3-bond) C2_Target C-2 (~160 ppm) Methylene_4->C2_Target Weak/No HMBC (Long range) Methylene_5 Methylene H (at C5) C4_Impurity C-4 (~125-135 ppm) (Adjacent to N) Methylene_5->C4_Impurity Strong HMBC (3-bond) C2_Impurity C-2 (~160 ppm) Methylene_5->C2_Impurity Possible HMBC

Caption: HMBC correlation logic. The diagnostic signal is the chemical shift of the carbon coupled to the methylene protons.[1]

References

  • Regioselective Synthesis of Oxazoles

    • Title: Regioselective formation of 2,5-disubstituted oxazoles via copper(I)-catalyzed cycloaddition.[1][2]

    • Source: Journal of the American Chemical Society (2011).[1]

    • URL:[Link][1]

  • NMR Characterization of Heterocycles

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures (HMBC/HSQC applications).[1][3]

    • Source: Polytechnic Institute of Bragança (ESA-IPB).[1]

    • URL:[Link]

  • General Oxazole Data

    • Title: Synthesis and Structural Elucidation of Novel 2,4-Disubstituted 1,3-Oxazole Analogues.
    • Source: ResearchGate (2025).[1][4][5]

    • URL:[Link]

  • HMBC Methodology

    • Title: Assessment of the Long-Range NMR C,H Coupling (J-HMBC)
    • Source: Molecules (MDPI).[1]

    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

(2-(2-Bromophenyl)oxazol-4-YL)methanamine proper disposal procedures

Topic: (2-(2-Bromophenyl)oxazol-4-yl)methanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide Part 1: Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (2-(2-Bromophenyl)oxazol-4-yl)methanamine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Operational Safety & Logistics Guide

Part 1: Executive Safety Directive

Immediate Classification: High-Temperature Incineration Required (Halogenated). Do NOT dispose of this compound in general organic solvent waste or standard drain systems.

As a Senior Application Scientist, I must emphasize that the disposal of (2-(2-Bromophenyl)oxazol-4-yl)methanamine requires a protocol that addresses its dual-hazard nature: the organohalide (bromine) and the primary amine . Improper disposal risks regulatory non-compliance (RCRA) and the formation of toxic byproducts (HBr, NOx, and potentially brominated dioxins) if incinerated at insufficient temperatures.

This guide defines a self-validating workflow to ensure this compound is sequestered, labeled, and destroyed correctly.

Part 2: Chemical Profile & Critical Risk Factors[1][2][3]

To manage waste effectively, you must understand the "Why" behind the protocol. This molecule presents a specific set of challenges for waste handlers:

Functional GroupHazard CharacteristicDisposal Implication
Aryl Bromide (2-Bromophenyl)Halogenated Load: Upon combustion, releases Hydrogen Bromide (HBr) and Bromine gas (

).[1]
MANDATORY: Must be routed to a halogen-specific incinerator operating >1100°C to prevent formation of Polybrominated Dibenzo-p-Dioxins (PBDDs).
Oxazole Ring Nitrogenous Heterocycle: Thermal stability; releases Nitrogen Oxides (NOx) upon combustion.Requires scrubbers in the incineration train; generally stable in storage but combustible.
Methanamine (Primary Amine)Basic/Nucleophilic: pH > 7. Reacts exothermically with acids; incompatible with acid chlorides, anhydrides, and strong oxidizers.SEGREGATION: Never mix with acidic waste streams or oxidizers in satellite accumulation areas (SAA) to prevent drum pressurization or explosion.

Part 3: Operational Disposal Protocol

A. Solid Waste (Pure Compound/Desiccated Solids)

Applicability: Expired inventory, contaminated gloves, weighing boats, filter cakes.

  • Primary Containment: Place solid waste in a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Seal the primary bag and place it inside a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(2-(2-Bromophenyl)oxazol-4-yl)methanamine" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[2]

    • Critical Note: Write "SOLID - HALOGENATED ORGANIC" in bold.

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Synthesis filtrates, recrystallization solvents.

  • Segregation: Use a dedicated waste carboy marked "HALOGENATED SOLVENTS."

    • Why? Mixing brominated compounds with non-halogenated fuels (like acetone/methanol waste) violates "Fuel Blending" permits, which often have a <1000 ppm halogen limit.

  • pH Validation (The Self-Validating Step):

    • Before adding to the carboy, dip a pH strip into the waste solution.

    • If Basic (pH > 8): Safe to add to standard halogenated organic waste (usually neutral/basic).

    • If Acidic (pH < 5): STOP. You likely have the amine salt (e.g., HCl salt). Neutralize with saturated Sodium Bicarbonate (

      
      ) until pH ~7-8 before adding to the organic drum to prevent gas evolution.
      
  • Compatibility Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., peroxides, nitric acid waste) or active acylating agents.

C. HPLC Effluent (Trace Analysis Waste)

Applicability: QC/Analytical streams.

  • Collection: Route effluent lines into a "Halogenated Aqueous/Organic Mixture" container.

  • Note: Even if the mobile phase is 90% water, the presence of the brominated analyte often legally classifies the entire container as halogenated waste depending on local thresholds (e.g., >1000 ppm total organic halogens).

Part 4: Visualized Workflows

Workflow 1: Waste Segregation Decision Matrix

This logic gate ensures the material never enters the wrong waste stream.

WasteSegregation Start Waste Generation: (2-(2-Bromophenyl)oxazol-4-yl)methanamine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid Bagging Double Bag (Polyethylene) Place in HDPE Jar SolidPath->Bagging pHCheck Check pH LiquidPath->pHCheck HaloStream Container: HALOGENATED ORGANIC (High Temp Incineration) Bagging->HaloStream IsAcidic Acidic (Salt Form)? pHCheck->IsAcidic Neutralize Neutralize with NaHCO3 to pH 7-8 IsAcidic->Neutralize Yes (pH < 7) SolventCheck Solvent Type? IsAcidic->SolventCheck No (pH >= 7) Neutralize->SolventCheck SolventCheck->HaloStream Contains Br NonHaloStream STOP: Do NOT use Non-Halogenated Stream SolventCheck->NonHaloStream Erroneous Path

Caption: Decision matrix for segregating brominated amine waste to ensure compatibility and regulatory compliance.

Workflow 2: Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Type Spill Type? PPE->Type SolidSpill Solid Powder Type->SolidSpill Powder LiquidSpill Liquid Solution Type->LiquidSpill Solution ActionSolid Dampen paper towel to avoid dust. Wipe gently. SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite or Univ. Absorbent Pads LiquidSpill->ActionLiquid CleanSurface Clean surface with 1% Acetic Acid (removes amine) then Water ActionSolid->CleanSurface ActionLiquid->CleanSurface Disposal Collect all materials as HALOGENATED WASTE CleanSurface->Disposal

Caption: Step-by-step spill remediation focusing on dust control for solids and absorption for liquids.

Part 5: Regulatory & Compliance Data

When filling out your hazardous waste manifest, use the following classifications. While this specific CAS may not be explicitly listed in 40 CFR, it defaults to the following characteristics based on its functional groups:

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Ignitable (if in organic solvent like DMSO/MeOH).
EPA (RCRA) D002 Corrosive (Applicable if free amine pH > 12.5, though rare in dilute waste).
EPA (RCRA) Halogenated Solvents (F-List) If mixed with spent halogenated solvents (e.g., DCM), use F002. Otherwise, manage as characteristic halogenated waste.
DOT (Shipping) UN 2811 Toxic solid, organic, n.o.s. (technical name).
EU Waste Code 07 05 03 *Organic halogenated solvents, washing liquids, and mother liquors.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Waste: Temperature and Residence Time Requirements.[3] 40 CFR 264.343. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Link

  • Zero Waste Europe. (2022). Incineration and Halogenated Content: Directive on Industrial Emissions.Link

  • Fisher Scientific. (2025). Safety Data Sheet Guidelines for Brominated Oxazole Derivatives (General Class).Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(2-Bromophenyl)oxazol-4-YL)methanamine
Reactant of Route 2
(2-(2-Bromophenyl)oxazol-4-YL)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.